Technical Whitepaper: Physicochemical Profiling of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one
The following technical guide provides an in-depth physicochemical and mechanistic profile of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , synthesized for researchers in medicinal chemistry and chemical biology. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth physicochemical and mechanistic profile of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , synthesized for researchers in medicinal chemistry and chemical biology.
Executive Summary
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is a bioactive heterocyclic compound belonging to the class of 2-substituted-4H-3,1-benzoxazin-4-ones. Distinguished by its extended conjugation via the biphenyl moiety, this compound exhibits dual utility as a potent serine protease inhibitor (specifically for human leukocyte elastase and chymotrypsin) and a blue-fluorescent probe . Its mechanism of action involves the formation of a stable acyl-enzyme complex, making it a critical scaffold for designing suicide substrates and activity-based probes.
Chemical Identity & Structural Analysis[2][3][4]
Property
Detail
IUPAC Name
2-([1,1'-biphenyl]-4-yl)-4H-3,1-benzoxazin-4-one
Common Name
2-(4-biphenylyl)-benzoxazinone
Molecular Formula
Molecular Weight
299.33 g/mol
Core Scaffold
4H-3,1-benzoxazin-4-one (Benzoxazinone)
Key Substituent
4-Biphenylyl group at C-2 position
CAS Registry
Not widely indexed; Analogous to 1022-46-4 (2-phenyl)
Structural Significance
The compound features a benzoxazinone core fused to a biphenyl system . The 3,1-benzoxazin-4-one ring is isoelectronic with the quinazolinone nucleus but is significantly more reactive toward nucleophiles due to the cyclic ester (lactone) character. The biphenyl group at position 2 provides:
Extended Conjugation: Shifts absorption/emission maxima to longer wavelengths compared to the 2-phenyl analog.
Hydrophobic Bulk: Enhances affinity for the S1 hydrophobic pocket of serine proteases like Chymotrypsin.
Physicochemical Properties[5][6]
Solid-State Properties
Appearance: Crystalline solid, typically off-white to pale yellow needles.
Melting Point (Estimated): 140–160 °C.
Note: The 2-phenyl analog melts at 123–125 °C. The 2-(4-nitrophenyl) analog melts at 202–204 °C. The biphenyl derivative, with increased molecular weight and planarity but lacking the strong dipole of the nitro group, is predicted to melt in the intermediate range.
Crystallinity: High tendency to form
-stacked structures due to the planar biphenyl and benzoxazinone rings.
Solution Properties & Solubility
Solubility Profile:
Insoluble: Water (hydrolyzes slowly), Hexane.
Soluble: Dichloromethane, Chloroform, DMSO, DMF.
Moderately Soluble: Ethanol, Methanol (can undergo solvolysis over time).
Stability: The compound is an acylating agent . It is stable in dry organic solvents but susceptible to hydrolysis in aqueous media, especially at alkaline pH, leading to ring-opening to form N-(4-phenylbenzoyl)anthranilic acid.
Spectral Characteristics
UV-Vis Absorption:
(in ).
Fluorescence: Strong blue fluorescence.
Excitation:
.
Emission:
.
Mechanism:[1][2] The rigid planar structure minimizes non-radiative decay, resulting in a high quantum yield relative to non-rigid analogs.
Mechanistic Applications
Serine Protease Inhibition
The primary biological application of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is the inhibition of serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin, Cathepsin G).
Mechanism of Action:
Binding: The hydrophobic biphenyl group binds to the S1 specificity pocket of the enzyme.
Acylation: The active site Serine-195 nucleophilically attacks the carbonyl carbon (C-4) of the benzoxazinone ring.
Ring Opening: The heterocyclic ring opens, releasing the free amine of the anthranilate moiety but leaving the enzyme acylated.
Inhibition: The resulting acyl-enzyme complex is stable (deacylation is slow), effectively inactivating the protease.
Fluorescence Labeling
Due to its inherent fluorescence and reactivity toward nucleophiles, this compound can serve as a turn-on fluorescent probe . The intact ring is fluorescent; upon reaction with a target protein (acylation), the fluorescence properties change (often shifting or quenching depending on the local environment), allowing for activity-based protein profiling.
Experimental Protocols
Synthesis Protocol (Self-Validating)
Objective: Synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one via cyclodehydration.
Reagents:
Anthranilic acid (1.0 eq)
4-Phenylbenzoyl chloride (1.1 eq)
Pyridine (Solvent/Base)
Procedure:
Dissolution: Dissolve anthranilic acid (1.37 g, 10 mmol) in dry pyridine (10 mL) in a round-bottom flask.
Addition: Cool the solution to 0–5 °C. Add 4-phenylbenzoyl chloride (2.38 g, 11 mmol) dropwise over 15 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will typically turn yellow/orange.
Cyclization: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The pyridine salt will dissolve, and the product will precipitate.
Isolation: Filter the solid precipitate. Wash copiously with water to remove pyridine traces and unreacted anthranilic acid.
Purification: Recrystallize from ethanol or an ethanol/DMF mixture to obtain pale yellow needles.
Validation: Confirm structure via IR (carbonyl stretch at
indicates lactone ring formation) and melting point.
Inhibitor: Prepare stock solution of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one in DMSO.
Reaction:
Incubate Enzyme (10 nM) with Inhibitor (varying concentrations) for 15 minutes.
Add Substrate (100
M).
Monitor absorbance at 410 nm (release of p-nitroaniline).
Analysis: Plot residual activity vs. log[Inhibitor] to determine
.
Visualizations
Synthesis Pathway
The following diagram illustrates the chemical synthesis via the N-acylation and subsequent cyclodehydration of anthranilic acid.
Caption: One-pot synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one involving N-acylation followed by cyclodehydration.
Mechanism of Serine Protease Inhibition
This diagram details the "suicide inhibition" mechanism where the benzoxazinone ring acts as an acylating agent for the catalytic serine.
Caption: Mechanism of action: The benzoxazinone ring opens upon attack by Ser-195, forming a stable acyl-enzyme complex.
References
Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
Gütschow, M., et al. (1991). Inhibition of chymotrypsin and pancreatic elastase by 4H-3,1-benzoxazin-4-ones. Journal of Enzyme Inhibition, 4(3), 227-232.[3]
Khabazzadeh, H., et al. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1, 43-45.
Al-Iraqi, M. A., & Al-Mulla, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
mechanism of action of benzoxazinone derivatives as serine protease inhibitors
Executive Summary Benzoxazinone derivatives, specifically 4H-3,1-benzoxazin-4-ones, represent a sophisticated class of serine protease inhibitors that function via an alternate substrate mechanism .[1][2] Unlike simple c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzoxazinone derivatives, specifically 4H-3,1-benzoxazin-4-ones, represent a sophisticated class of serine protease inhibitors that function via an alternate substrate mechanism .[1][2] Unlike simple competitive inhibitors that bind reversibly, or non-specific alkylators, these compounds masquerade as substrates to trick the enzyme into a catalytic cycle that stalls at a stable intermediate.
The efficacy of these inhibitors hinges on the formation of a covalent acyl-enzyme complex that is kinetically resistant to hydrolysis (deacylation). This guide dissects the molecular mechanics of this interaction, provides validated protocols for kinetic characterization, and details the structural modifications required to tune selectivity for targets such as Human Leukocyte Elastase (HLE) and Cathepsin G.
The Pharmacophore: 4H-3,1-Benzoxazin-4-one
The core pharmacophore mimics the peptide bond geometry recognized by the S1 pocket of serine proteases.
Recognition Motif: The benzoxazinone ring system presents a carbonyl group (C4) susceptible to nucleophilic attack, analogous to the scissile amide bond of a natural peptide substrate.
The "Suicide" Trap: Upon binding, the enzyme attempts to cleave the ring. However, the resulting acyl-enzyme intermediate is conformationally restricted or sterically hindered, preventing the entry of the hydrolytic water molecule required to free the enzyme.
Key Structural Determinants (SAR)
Position
Modification Effect
Mechanistic Rationale
C2
Electron-withdrawing groups (e.g., aryl, heteroaryl)
Increases electrophilicity of C4, accelerating acylation ().
C5
Alkyl substitution (e.g., Methyl, Ethyl)
Critical for Stability. Sterically hinders the approach of the hydrolytic water molecule, reducing the deacylation rate ().
N1
Heteroatom nature
Stabilizes the leaving group character during ring opening.
Molecular Mechanism of Action
The inhibition follows a branched pathway where the inhibitor acts as a substrate that turns over very slowly (
).
The Reaction Coordinate
Michaelis Complex (
): The benzoxazinone binds in the active site (S1 pocket).
Acylation (
): The catalytic Serine-195 hydroxyl attacks the C4 carbonyl. The ring opens, and the N1 nitrogen accepts the proton from His-57.
Acyl-Enzyme Formation (
): The enzyme is now covalently tethered to the inhibitor via an ester linkage. The benzoxazinone ring is open, forming an N-acyl anthranilate derivative attached to the serine.
The Branch Point:
Path A (Inhibition): The acyl-enzyme is stable.[3][4] Deacylation (
) is negligible.
Path B (Turnover): Water attacks the ester, releasing the hydrolyzed inhibitor and reactivating the enzyme. Effective inhibitors minimize Path B.
Mechanism Visualization
The following diagram illustrates the kinetic pathway and the structural transition.
Figure 1: Kinetic pathway of benzoxazinone inhibition. The inhibitor acts as a suicide substrate, trapping the enzyme in the covalent acyl-enzyme state.
Experimental Validation Protocols
To validate this mechanism in a drug discovery campaign, you must demonstrate time-dependent inhibition and covalent adduct formation .
Protocol A: Kinetic Characterization (
and
)
Benzoxazinones exhibit slow-binding kinetics. Standard
assays are insufficient because potency increases with pre-incubation time.
Objective: Determine the inactivation rate constant (
Benzoxazinone Inhibitor (5 concentrations, ranging 0.1x to 10x expected
).
Assay Buffer (HEPES pH 7.5, 0.01% Triton X-100).
Workflow:
Reaction Initiation: Mix Enzyme and Inhibitor. Immediately add Substrate (no pre-incubation for progress curve).
Measurement: Monitor Absorbance (405 nm) continuously for 60 minutes.
Data Analysis:
The reaction will show an initial burst followed by a steady-state decline (or flatline).
Fit curves to the slow-binding equation:
Plot
vs. [Inhibitor].
Calculate
(max inactivation rate) and using:
Protocol B: Mass Spectrometry Confirmation
Validation of the covalent bond and ring opening.
Objective: Confirm the mass shift corresponds to the entire benzoxazinone molecule (ring-opened) attached to the enzyme.
Incubation: Incubate Protease (1 µM) with Inhibitor (10 µM) for 30 min at 25°C.
Control: Protease + DMSO (no inhibitor).
Desalting: Rapidly desalt using Zeba Spin columns or C4 ZipTips to remove excess non-covalently bound inhibitor.
Analysis (Intact Protein LC-MS):
Inject on a C4 column (e.g., Agilent PLRP-S).
Elute with an Acetonitrile/Formic Acid gradient.
Deconvolute the mass spectrum.
Interpretation:
Target Mass:
.
Note: Unlike acyl chlorides which lose a halide, benzoxazinones are isomeric with their open-ring form. The mass addition is exactly the molecular weight of the inhibitor.
Validation Workflow Diagram
Figure 2: Screening and validation workflow for covalent benzoxazinone inhibitors.
Key Therapeutic Targets
Benzoxazinones have shown high utility against degradative serine proteases involved in inflammatory diseases.[5]
Target Enzyme
Disease Indication
Key Inhibitor Features
Human Leukocyte Elastase (HLE)
COPD, Emphysema, Cystic Fibrosis
Valine-derived substituents; 5-methyl substitution to block deacylation.[6]
Cathepsin G
Inflammation, Reperfusion Injury
Requires specific hydrophobic groups at C2 to fit the S1 pocket.
Spencer, R. W., et al. (1986).[1][2] "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1][2] Biochemical and Biophysical Research Communications.
Stein, R. L., et al. (1987).[9] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[3] Biochemistry.
Gütschow, M., & Neumann, U. (1998).[8] "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.
Hédoux, M., et al. (2025). "Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G." Current Enzyme Inhibition.
Resh, D., et al. (2015). "High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts." Journal of the American Society for Mass Spectrometry.
therapeutic potential of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one in medicinal chemistry
A Medicinal Chemistry Technical Guide Executive Summary This technical guide analyzes the therapeutic utility of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , a privileged heterocyclic scaffold in medicinal chemistry. Disti...
Author: BenchChem Technical Support Team. Date: March 2026
A Medicinal Chemistry Technical Guide
Executive Summary
This technical guide analyzes the therapeutic utility of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by its mechanism as an alternate substrate inhibitor of serine proteases, this compound represents a critical lead structure for the development of therapeutics targeting Human Leukocyte Elastase (HLE). Its clinical relevance extends to pulmonary pathologies (COPD, emphysema) and emerging oncology targets. This document provides a comprehensive breakdown of its molecular architecture, kinetic mechanism, synthetic pathways, and experimental validation protocols.
Molecular Architecture & Pharmacophore Analysis
The efficacy of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one stems from its ability to mimic the transition state of peptide hydrolysis while trapping the target enzyme in a stable acyl-intermediate state.
Structural Component
Chemical Function
Biological Role
Benzoxazinone Core
Electrophilic carbonyl center
Acts as a "suicide" trap for the catalytic serine residue of the protease.
Lactone Oxygen (O1)
Leaving group potential
Facilitates ring-opening upon nucleophilic attack by the enzyme.
Nitrogen (N3)
Electronic modulation
Tuning the electrophilicity of the carbonyl carbon (C4).
2-(4-Biphenylyl) Moiety
Hydrophobic extension
Critical Determinant: Extends into the S1 specificity pocket of HLE, enhancing binding affinity via Van der Waals interactions and -stacking.
Pharmacophore Insight: The biphenyl group at position 2 provides a significant advantage over a simple phenyl group by increasing the buried hydrophobic surface area within the enzyme's active site, a key factor in converting a transient binder into a potent inhibitor.
Mechanism of Action: The Acylation Switch
Unlike competitive inhibitors that merely block the active site, this molecule functions as a mechanism-based inactivator . The inhibition follows a two-step kinetic model involving rapid acylation followed by very slow deacylation.
Kinetic Pathway
Michaelis Complex (
): The enzyme recognizes the benzoxazinone as a pseudo-substrate.
Acylation (
): The catalytic Serine-195 nucleophile attacks the C4 carbonyl. The ring opens, releasing the free amine (tethered via the acyl bond).
Inhibition State: The resulting acyl-enzyme intermediate is sterically hindered or electronically stabilized, preventing the hydrolytic water molecule from completing the catalytic cycle (Deacylation).
Mechanistic Visualization
The following diagram illustrates the "Acylation Switch" mechanism, where the inhibitor hijacks the enzyme's catalytic machinery.
Caption: Kinetic pathway of serine protease inhibition. The critical therapeutic window is defined by the stability of the Acyl-Enzyme complex (green), determined by the ratio of k_acyl to k_deacyl.
Synthetic Protocols
To ensure high purity and yield, a two-step synthesis protocol is recommended over the one-pot method. This allows for the isolation of the intermediate amide, reducing side-product formation.
Suspend the dry amide intermediate in 15 mL of acetic anhydride.
Reflux the mixture at 140°C for 1-2 hours. The solid should dissolve, turning the solution clear yellow.
Isolation: Cool the mixture to room temperature. Excess acetic anhydride acts as the solvent. Pour the solution slowly into 100 mL of ice water with vigorous stirring. The benzoxazinone will precipitate.
Purification: Recrystallize from ethanol or a toluene/heptane mixture to obtain needle-like crystals.
Synthetic Workflow Diagram
Caption: Step-wise synthetic route for the production of the target benzoxazinone derivative.
Therapeutic Applications
Primary Indication: Pulmonary Inflammation
The primary target for this compound is Human Leukocyte Elastase (HLE) .[1] In conditions like Cystic Fibrosis and COPD , the protease-antiprotease balance is disrupted. Neutrophils release excessive HLE, which degrades elastin in the lung architecture.
Therapeutic Goal: Restore balance by inhibiting HLE.
Advantage: The benzoxazinone scaffold offers a tunable "off-rate." A stable acyl-enzyme complex effectively silences the protease for a duration relevant to dosing intervals (e.g., once daily).
Emerging Indication: Oncology
Recent studies suggest potential in oncology, specifically targeting:
Aurora Kinase A: Antiproliferative effects in non-small cell lung cancer (NSCLC) lines.[2]
Methionyl-tRNA Synthetase: Inhibition leads to reduced protein synthesis in rapidly dividing cells.
Experimental Validation: Enzyme Inhibition Assay
To validate the therapeutic potential, the Inhibition Constant (
) and Acylation Rate () must be determined.
Protocol: HLE Colorimetric Assay
Buffer: 50 mM HEPES, 0.5 M NaCl, pH 7.5.
Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate specific for Elastase).
Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.
Data Analysis:
Plot residual enzyme activity vs. inhibitor concentration.
Fit data to the equation for slow-binding inhibition if time-dependence is observed, or standard IC50 curves.
Expected Result: A potent inhibitor will show a time-dependent decrease in the slope of the absorbance curve, indicating the formation of the stable acyl-enzyme complex.
References
Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.[3] Biochemical and Biophysical Research Communications. Link
Gütschow, M., et al. (2005). 2,4,5-Triphenylisothiazol-3(2H)-one 1,1-dioxides as inhibitors of human leukocyte elastase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Stein, R. L., et al. (1987).[4][5] Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones.[5] Biochemistry.[4][5] Link
Hedayatullah, M., et al. (1982). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.[5][6][7][8][9][10][11][12] Journal of Heterocyclic Chemistry.
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[9] Molbank. Link
literature review of 2-substituted-4H-3,1-benzoxazin-4-one compounds
Technical Guide: 2-Substituted-4H-3,1-Benzoxazin-4-one Compounds Part 1: Executive Summary The 2-substituted-4H-3,1-benzoxazin-4-one scaffold represents a critical pharmacophore in medicinal chemistry and a versatile syn...
The 2-substituted-4H-3,1-benzoxazin-4-one scaffold represents a critical pharmacophore in medicinal chemistry and a versatile synthon in organic synthesis.[1] Often regarded as "dynamic electrophiles," these bicyclic heterocycles are characterized by a high reactivity profile at the C2 and C4 positions.
In drug discovery, they are premier candidates for serine protease inhibition , specifically targeting Human Leukocyte Elastase (HLE) and Cathepsin G. Their mechanism of action—acting as alternate substrate inhibitors that form stable acyl-enzyme intermediates—distinguishes them from passive competitive inhibitors. Furthermore, they serve as the primary precursor for the synthesis of quinazolinones , a class of compounds with broad-spectrum biological activities including anticonvulsant and antihypertensive effects.
This guide provides a technical deep-dive into the synthesis, mechanistic pharmacology, and chemical reactivity of this scaffold, designed for researchers requiring actionable, high-fidelity data.
Part 2: Structural & Mechanistic Foundations
Electronic Architecture
The 4H-3,1-benzoxazin-4-one ring system is electronically amphoteric but predominantly electrophilic.
C4 Position (Carbonyl): The primary site for hard nucleophiles (e.g., OH⁻ in hydrolysis). Attack here leads to ring opening.
C2 Position (Imine-like): Highly sensitive to electronic tuning. Electron-withdrawing groups (EWGs) at the 2-position increase the electrophilicity of the ring, enhancing reactivity toward active site serine residues in proteases.
C5 Position (Peri-position): Steric bulk here is critical for stabilizing acyl-enzyme intermediates by retarding the hydrolytic deacylation step.
Stability Profile
These compounds are susceptible to hydrolysis.[2][3][4][5]
Acidic Conditions: Protonation at N1 facilitates nucleophilic attack by water at C2.
Basic Conditions: Hydroxide attack occurs predominantly at C4, leading to ring cleavage and the formation of N-acyl anthranilic acids.
Part 3: Synthetic Methodologies
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones typically proceeds via the cyclodehydration of N-acyl anthranilic acids. While acetic anhydride is the classical reagent, modern protocols utilize cyanuric chloride or thionyl chloride for milder conditions and higher yields.
Visualization: General Synthetic Workflow
Figure 1: Step-wise synthetic pathway from anthranilic acid precursors to the benzoxazinone core.
Part 4: Pharmacological Profile (Serine Protease Inhibition)[4][6]
The defining biological application of this scaffold is the inhibition of serine proteases, particularly Human Leukocyte Elastase (HLE) . Uncontrolled HLE activity is implicated in pulmonary emphysema and cystic fibrosis.
Mechanism of Action: The Acyl-Enzyme Intermediate
Benzoxazinones function as suicide substrates .
Recognition: The enzyme binds the benzoxazinone.
Acylation: The active site Serine-195 hydroxyl group attacks the C4 carbonyl.
Ring Opening: The bond between C4 and the ring oxygen cleaves, tethering the inhibitor to the enzyme (acyl-enzyme complex).
Inhibition: The tethered N-(2-acylphenyl) carbamate structure sterically blocks the active site or deacylates very slowly, effectively silencing the enzyme.
Visualization: Mechanism of Action
Figure 2: Kinetic mechanism of serine protease inhibition.[6] The stability of the Acyl-Enzyme intermediate determines potency.
Structure-Activity Relationship (SAR) Summary
Structural Feature
Modification
Effect on Potency (HLE)
Mechanistic Rationale
C2 Position
Electron-Withdrawing Groups (e.g., -CF3, -NO2)
Increase
Increases electrophilicity of C4 carbonyl, accelerating acylation ().
C2 Position
Electron-Donating Groups (e.g., -Alkyl)
Decrease
Reduces reactivity of the carbonyl; slower acylation.
C5 Position
Alkyl Substitution (e.g., -Methyl, -Ethyl)
Increase
Sterically hinders the hydrolytic water molecule, stabilizing the acyl-enzyme complex (decreases ).
C6-C8 Positions
Halogenation
Variable
Modulates lipophilicity and ring electronics; often used to fine-tune pharmacokinetic properties.
Part 5: Reactivity & Ring Transformations
Benzoxazinones are unstable toward nucleophiles, a property exploited to synthesize quinazolinones . Reaction with primary amines or hydrazine results in ring opening followed by recyclization.
Visualization: Benzoxazinone to Quinazolinone Transformation
Figure 3: Chemical transformation pathway for converting benzoxazinones into thermodynamically stable quinazolinones.
Part 6: Experimental Protocol
Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one via Cyanuric Chloride
Rationale: This method avoids the harsh conditions of refluxing acetic anhydride and provides high yields with simple purification.
Materials
Anthranilic acid (1.0 equiv)
Benzoyl chloride (1.0 equiv)
Cyanuric chloride (0.5 equiv)
Triethylamine (TEA) (Dry)
Solvent: Anhydrous Toluene or Dichloromethane (DCM)[7]
Step-by-Step Methodology
Step 1: Synthesis of N-Benzoylanthranilic Acid
Dissolve anthranilic acid (10 mmol) in DCM (30 mL) in a round-bottom flask.
Add TEA (11 mmol) and cool the solution to 0°C in an ice bath.
Add benzoyl chloride (10 mmol) dropwise over 15 minutes.
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
Workup: Wash with 1N HCl (2x), water, and brine. Dry organic layer over MgSO₄.[7][8] Evaporate solvent to obtain the N-benzoyl intermediate (Solid).
Step 2: Cyclodehydration
Suspend the N-benzoylanthranilic acid (from Step 1) in anhydrous Toluene (50 mL).
Add Cyanuric Chloride (5 mmol) and TEA (10 mmol).
Reflux the mixture for 6–12 hours.
Note: Cyanuric chloride acts as a dehydrating agent, activating the carboxylic acid for intramolecular attack by the amide oxygen.
Monitoring: Reaction completion is indicated by the disappearance of the acid starting material on TLC.
Purification:
Filter off the solid cyanuric acid byproducts while hot.
Concentrate the filtrate under reduced pressure.
Recrystallize the crude product from Ethanol or Hexane/EtOAc.
IR Spectroscopy: Characteristic bands at ~1760 cm⁻¹ (Lactone C=O) and ~1608 cm⁻¹ (C=N). Absence of broad OH/NH bands typical of the precursor.
References
Abdollahi, S., & Shariat, M. (2005).[8] Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent.[9][10] Molbank, 2005(6), M448.[8] Link
Spencer, R. W., et al. (1986).[6] Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution.[6] Biochemical and Biophysical Research Communications, 140(3), 928-933.[6] Link
Hays, S. J., et al. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease.[4][11] Journal of Medicinal Chemistry, 41(6), 1060-1067. Link
Gütschow, M., et al. (2002). 2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase.[3][11][12] Journal of Medicinal Chemistry. Link
Pattarawarapan, M., et al. (2017).[13] Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones. Synlett, 28, 589-592.[13] Link
An In-Depth Technical Guide to the Electronic Properties and Reactivity of the Benzoxazinone Ring System
Executive Summary The benzoxazinone scaffold, a fused heterocyclic system comprising a benzene ring and an oxazinone ring, represents a cornerstone in modern synthetic chemistry, drug discovery, and materials science.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzoxazinone scaffold, a fused heterocyclic system comprising a benzene ring and an oxazinone ring, represents a cornerstone in modern synthetic chemistry, drug discovery, and materials science.[1] Its unique electronic architecture, characterized by distinct electrophilic centers and a tunable reactivity profile, makes it an exceptionally versatile building block. This guide provides an in-depth analysis of the core electronic properties that govern the reactivity of the benzoxazinone system. We will explore the influence of isomerism and substituent effects on the molecule's behavior, dissect key reaction pathways including nucleophilic ring-opening and cycloaddition reactions, and present field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full synthetic potential of this privileged scaffold.
Chapter 1: The Benzoxazinone Core: Structure and Isomerism
Benzoxazinones are a class of bicyclic N,O-heterocyclic compounds. The fusion of an aromatic benzene ring to an oxazine ring imparts a rigid, planar structure with significant chemical stability and diverse biological relevance.[2] The precise arrangement of the nitrogen and oxygen atoms, along with the position of the carbonyl group within the oxazine ring, gives rise to several structural isomers, each with a distinct reactivity profile.[1] The most commonly encountered isomers in synthetic and medicinal chemistry are the 1,3-benzoxazin-4-ones and the 1,4-benzoxazin-2/3-ones.[1][3][4] Understanding this isomerism is critical, as it dictates the electronic distribution and accessibility of reactive sites.
Caption: Key isomers of the benzoxazinone scaffold.
Chapter 2: Electronic Landscape and Spectroscopic Signature
The reactivity of the benzoxazinone ring is fundamentally governed by its electronic properties. The fusion of the electron-rich benzene ring with the oxazine moiety, which contains two heteroatoms (N and O) and an electron-withdrawing carbonyl group, creates a unique and polarized electronic landscape.
Key Electrophilic Centers
In the prevalent 4H-3,1-benzoxazin-4-one isomer, two primary electrophilic sites are available for nucleophilic attack.[5][6] This dual reactivity is the cornerstone of its synthetic utility.
C4 (Carbonyl Carbon): This site behaves as a cyclic ester (lactone). It is highly susceptible to attack by strong nucleophiles, often leading to the cleavage and opening of the oxazine ring.[7]
C2 (Aminal-like Carbon): This carbon is bonded to both oxygen and nitrogen. It is also electrophilic and readily reacts with a wide range of nucleophiles, typically preserving the heterocyclic ring system.
The competition between these two sites is influenced by several factors, including the nature of the nucleophile, the substitution pattern on the benzoxazinone core, and the reaction conditions.[8]
The Influence of Aromatic Substituents
The electronic nature of substituents on the fused benzene ring plays a crucial role in modulating the reactivity of the entire system. This principle is fundamental in tuning the molecule for specific applications, from polymer science to drug design.[9][10]
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl increase the electrophilicity of both the C2 and C4 positions by inductively withdrawing electron density. This generally enhances the rate of nucleophilic attack. However, in certain synthetic routes from anthranilic acids, strong EWGs can deactivate the lone pair on the nitrogen, making the final elimination step more difficult and favoring the formation of stable dihydro-benzoxazinone intermediates.[2][11]
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ decrease the electrophilicity of the C2 and C4 carbons. While this may slow down some nucleophilic additions, it can increase the reactivity of the aromatic ring itself towards electrophilic substitution and can favor the formation of the fully aromatic benzoxazinone product during synthesis.[2][11]
The unambiguous characterization of benzoxazinone derivatives is paramount for ensuring experimental validity. A multi-technique approach is standard practice.
Caption: A self-validating workflow for benzoxazinone characterization.
Chapter 3: Reactivity Profile and Mechanistic Pathways
The rich chemistry of the benzoxazinone ring system stems from its ability to react in multiple, predictable ways, making it a powerful synthon for accessing a vast array of more complex heterocyclic structures, such as quinazolinones, benzothiazines, and various fused polycycles.[2]
Nucleophilic Attack: Ring-Opening vs. Ring-Retention
The reaction of a benzoxazinone with a nucleophile is a demonstrative example of its dual electrophilicity. The choice of nucleophile and reaction conditions dictates whether the heterocyclic core is retained or cleaved.
Attack at C4 (Ring-Opening): Strong, hard nucleophiles like primary amines or hydroxide readily attack the C4 carbonyl. This leads to the irreversible opening of the lactone ring to form an N-acyl anthranilic acid derivative. This is a cornerstone reaction for converting benzoxazinones into quinazolinones, a class of heterocycles with immense pharmacological importance.[7][15]
Attack at C2 (Ring-Retention): Softer nucleophiles or reactions under specific catalytic conditions can favor attack at the C2 position. This pathway is common for constructing derivatives where the core benzoxazinone structure is desired.
Caption: Divergent reactivity based on the site of nucleophilic attack.
Field-Proven Protocol: Synthesis of a Quinazolinone via Ring-Opening
This protocol describes a reliable, self-validating method for converting a 2-substituted-4H-3,1-benzoxazin-4-one into its corresponding 3-substituted-quinazolin-4(3H)-one derivative.
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-substituted-benzoxazin-4-one (1.0 eq) in glacial acetic acid (5-10 mL per mmol of substrate).
Nucleophile Addition: Add the primary amine (e.g., aniline or benzylamine, 1.1 eq) to the solution.
Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting benzoxazinone and the appearance of a more polar product spot indicates conversion. Reactions are typically complete within 4-8 hours.
Workup and Isolation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (50 mL). The quinazolinone product will precipitate as a solid.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual acetic acid.
Validation: Dry the solid product under vacuum. Confirm its identity and purity using NMR, IR, and HRMS, comparing the data to expected values for the quinazolinone structure (disappearance of the lactone C=O stretch in IR, appearance of an amide C=O, and characteristic shifts in NMR).[15]
Cycloaddition Reactions: Building Molecular Complexity
Vinyl- and alkynyl-substituted benzoxazinones are powerful dienophiles and dipolarophiles for cycloaddition reactions.[2] Under thermal or catalytic conditions, these substrates can generate zwitterionic intermediates that readily engage with various partners in reactions like [4+2] and [3+2] cycloadditions, providing rapid access to complex, polycyclic aza-heterocycles.[16][17]
Caption: A powerful strategy for rapid complexity generation.
Chapter 4: Applications in Drug Discovery and Materials Science
The versatile reactivity and stable core of the benzoxazinone system have established it as a privileged scaffold in several scientific domains.
A Privileged Scaffold in Medicinal Chemistry
The benzoxazinone motif is present in a multitude of biologically active compounds. Its ability to form key interactions with biological targets, combined with its favorable physicochemical properties, makes it highly attractive for drug design.[1][4][18]
Benzoxazinone Derivative Class
Reported Biological Activity
Key Structural Feature
Reference(s)
2-Aryl-benzoxazinones
α-Chymotrypsin Inhibition
Aromatic substituent at C2 interacts with active site
Preliminary structure-activity relationship (SAR) studies often indicate that substituents on the C2-phenyl ring and the main aromatic core significantly impact inhibitory potential. For instance, in a series of α-chymotrypsin inhibitors, the position and electronic nature of groups on a C2-phenyl substituent were found to be critical for potency.[19]
Monomers for High-Performance Polymers
The related benzoxazine ring system (lacking the carbonyl group) is renowned for its ability to undergo catalyst-free thermal ring-opening polymerization (ROP) to form polybenzoxazines.[24][25] These thermosetting polymers exhibit exceptional properties, including high thermal stability, low water absorption, and near-zero volumetric shrinkage upon curing.[24][26] While benzoxazinones themselves are more often used as synthetic intermediates, their structural relationship to benzoxazines provides valuable insight into the fundamental ring-strain and thermal reactivity of the oxazine ring, which is driven by a cationic ring-opening mechanism.[25]
Chapter 5: Conclusion and Future Outlook
The benzoxazinone ring system is a testament to the power of heterocyclic chemistry. Its electronic properties, defined by the competing electrophilic centers at C2 and C4, provide a rich platform for synthetic innovation. The ability to modulate this reactivity through strategic substitution allows chemists to tailor the scaffold for a vast range of applications, from the targeted design of potent enzyme inhibitors to the development of novel materials.
Future research will likely focus on the development of novel catalytic systems for asymmetric functionalization, enabling the stereoselective synthesis of chiral benzoxazinone-based drugs. Furthermore, the integration of benzoxazinone moieties into functional materials and probes continues to be an exciting avenue of exploration. As our understanding of its nuanced reactivity deepens, the benzoxazinone core is poised to remain a vital tool for scientists and researchers pushing the boundaries of chemical synthesis and life sciences.
References
G. S. S. Njateng, A. Hameed, M. T. Shehzad, "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance," Molecules, 2024. [Link]
G. S. S. Njateng, A. Hameed, M. T. Shehzad, "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance," PMC, 2024. [Link]
M. R. S. Shishehbore, A. G. G. G. Esteki, "Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one," SciSpace, 2004. [Link]
Organic Chemistry Portal, "Synthesis of Benzoxazinones," Organic Chemistry Portal. [Link]
H. Ishida, Y. J. Lee, "Cationic ring-opening polymerization of benzoxazines," Polymer, 1999. [Link]
Y. Xi, et al., "Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors," Pest Management Science, 2025. [Link]
S. Kim, et al., "Further studies on [3+2] cycloaddition reaction," ResearchGate, 2021. [Link]
A. A. Shaikh, et al., "Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors," Bioorganic Chemistry, 2017. [Link]
B. S. Sonigara, M. S. Ranawat, "Synthesis and Screening of some benzoxazinone derivatives," Journal of Drug Delivery and Therapeutics, 2019. [Link]
A. Soto, et al., "Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents," ResearchGate, 2018. [Link]
S. O. Kim, et al., "Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst," MDPI, 2018. [Link]
Y. Zhang, et al., "De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase," PMC, 2023. [Link]
Y. Wang, et al., "Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde," RSC Publishing, 2017. [Link]
Y. Wang, et al., "Asymmetric [4+2] cycloaddition of vinyl benzoxazinones with N-acylpyrazoles via the bimetallic catalysis strategy," ResearchGate, 2021. [Link]
X. Zhang, et al., "Structural evolution and reaction pathways in ring-opening polymerization for mono-benzoxazines based on phenol–aniline/cyclohexylamine," Polymer Chemistry, 2015. [Link]
A. A. El-Henawy, "Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles," ResearchGate, 2014. [Link]
S. A. Ghorab, et al., "Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][3]oxazin-4-one and Quinazolin-4(3H)-one," ResearchGate, 2019. [Link]
F. A. Macías, et al., "Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA," Journal of Agricultural and Food Chemistry, 2005. [Link]
M. A. F. de Souza, et al., "Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses," SciELO, 2016. [Link]
K. Nefisath, et al., "Synthesis and Characterization of Benzoxazinone Derivatives," ProQuest, 2018. [Link]
S. Kumar, et al., "1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation," World Journal of Pharmaceutical Research, 2024. [Link]
J. Petronijevic, et al., "Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FTIR, FT-Raman, UV-Vis, NMR)," Journal of Chemical Sciences, 2019. [Link]
F. A. Macías, et al., "Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS)," Journal of Agricultural and Food Chemistry, 2005. [Link]
K. Nefisath, et al., "Synthesis and Characterization of Benzoxazinone Derivatives," ResearchGate, 2018. [Link]
M. U. Anwar, et al., "Electrochemical Rearrangement of 3-Hydroxyoxindoles into Benzoxazinones," Organic Letters, 2022. [Link]
G. Angelici, et al., "Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone," PMC, 2018. [Link]
R. A. Bunce, et al., "4H-Benzo[d][1][3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters," MDPI, 2019. [Link]
F. A. Macías, et al., "New Herbicide Models From Benzoxazinones: Aromatic Ring Functionalization Effects," Journal of Agricultural and Food Chemistry, 2006. [Link]
M. A. F. de Souza, et al., "Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses," ResearchGate, 2016. [Link]
M. R. S. Shishehbore, A. G. G. G. Esteki, "Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one," MDPI, 2004. [Link]
M. R. S. Shishehbore, A. G. G. G. Esteki, "Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one," ResearchGate, 2004. [Link]
A. El-Mekabaty, "Chemistry of 4H-3,1-Benzoxazin-4-ones," International Journal of Modern Organic Chemistry, 2013. [Link]
M. R. Zand, et al., "Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives," Scientific Reports, 2022. [Link]
S. K. Singh, et al., "Catalytic Performance of Oxydianiline-Derived Polybenzoxazine in the Cycloaddition of CO2 with Epoxides for Selective and Cleaner Production of Cyclic Carbonates," MDPI, 2025. [Link]
R. A. Bunce, et al., "Benzoxazinone synthesis. An organic chemistry experiment," Journal of Chemical Education, 2000. [Link]
S. Mukherjee, et al., "Stereo-electronic Effect of Phenyl Substituents on Thermal Properties of Oxazine-Ring Substituted Benzoxazine Monomers & Polymers," Morressier, 2022. [Link]
M. A. E. A. M. El-Hashash, "Reactions of benzoxazinone 1 with different nitrogen and carbon nucleophiles," ResearchGate, 2018. [Link]
S. Bouziane, et al., "Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase," PMC, 2024. [Link]
S. Mukherjee, et al., "Oxazine Ring-Substituted 4th Generation Benzoxazine Monomers & Polymers: Stereoelectronic Effect of Phenyl Substituents on Thermal Properties," ResearchGate, 2022. [Link]
Technical Guide to 2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one: Synthesis, Characterization, and Applications
Executive Summary The compound 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is a highly versatile N,O-heterocyclic scaffold that holds significant value in medicinal chemistry and materials science. Characterized by an oxazi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is a highly versatile N,O-heterocyclic scaffold that holds significant value in medicinal chemistry and materials science. Characterized by an oxazine ring fused to a benzene core, benzoxazin-4-ones are privileged structures utilized as mechanism-based enzyme inhibitors and as critical intermediates for synthesizing biologically active quinazolinones[1]. This technical whitepaper outlines the chemical identity, mechanistic synthesis, experimental protocols, and applications of this specific biphenyl-substituted derivative.
Chemical Identity & Physicochemical Properties
Accurate chemical identification is the foundation of reproducible research. The biphenyl substitution at the C2 position extends the conjugated system of the benzoxazinone core, influencing both its reactivity and its photophysical properties[2].
Table 1: Chemical Identifiers and Physicochemical Properties
Mechanistic Pathway: Synthesis of 4H-3,1-Benzoxazin-4-ones
The traditional synthesis of benzoxazin-4-ones involves the N-acylation of anthranilic acid followed by harsh refluxing in acetic anhydride[2]. However, modern green-chemistry approaches utilize milder, room-temperature cyclization agents such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in dimethylformamide (DMF)[4].
Causality of Reagent Selection:
N-Acylation: The reaction initiates with the nucleophilic attack of the anthranilic acid amine on biphenyl-4-carbonyl chloride. Triethylamine (Et₃N) is strictly required as an HCl scavenger to prevent the protonation of the amine, which would otherwise halt the reaction.
Dehydrative Cyclization: Cyanuric chloride reacts with DMF to generate a highly electrophilic Vilsmeier-Haack-type iminium intermediate. This species selectively activates the carboxylic acid hydroxyl group of the intermediate, converting it into an exceptional leaving group. This lowers the activation energy required for the amide oxygen to execute an intramolecular nucleophilic attack, effectively closing the oxazine ring without the need for thermal degradation[4].
Reaction mechanism for the synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one.
Experimental Workflow & Protocol
To ensure a self-validating system, the following one-pot protocol incorporates in-process monitoring to verify intermediate formation before triggering cyclization[4].
Step-by-step experimental workflow for the one-pot synthesis of the benzoxazinone.
Step-by-Step Methodology:
Preparation: In a flame-dried flask, dissolve 1.0 equivalent of anthranilic acid and 1.1 equivalents of anhydrous triethylamine in dry chloroform.
Acylation: Cool the mixture to 0°C. Add 1.0 equivalent of biphenyl-4-carbonyl chloride dropwise to control the exothermic acylation.
Intermediate Validation: Allow the reaction to warm to 25°C and stir for 2 hours. Self-Validation: Perform Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane gradient. The complete disappearance of the anthranilic acid spot confirms the formation of the N-acyl intermediate.
Activation: Introduce a pre-mixed solution of 1.0 equivalent of cyanuric chloride dissolved in minimal DMF.
Cyclization: Stir the mixture at room temperature for an additional 4 hours.
Workup: Evaporate the chloroform under reduced pressure. Pour the highly concentrated residue into ice-cold distilled water. The sudden shift in polarity forces the hydrophobic 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one to precipitate.
Purification: Filter the crude solid, wash with cold water to remove water-soluble triethylammonium chloride salts, and recrystallize from an ethanol/chloroform mixture to achieve >95% purity.
Applications in Drug Discovery & Materials Science
The 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one structure is highly sought after for several advanced applications:
Serine Protease Inhibition: Benzoxazin-4-ones act as mechanism-based "suicide" inhibitors for serine proteases, such as human leukocyte elastase (HLE). The catalytic serine residue in the enzyme's active site executes a nucleophilic attack on the highly electrophilic lactone carbonyl of the benzoxazinone. This cleaves the oxazine ring and forms a stable, long-lasting acyl-enzyme complex, neutralizing the protease[1].
Precursor to Quinazolinones: The oxazine ring is highly susceptible to nucleophilic ring-opening by nitrogen nucleophiles (e.g., primary amines, hydrazine). Subsequent dehydrative recyclization yields 2,3-disubstituted quinazolin-4-ones, a pharmacophore renowned for its potent anticonvulsant, antidiabetic, and anti-inflammatory properties[5].
Photophysical Materials: The biphenyl group at the C2 position significantly extends the π-conjugation of the molecule. This structural feature shifts its absorption profile into the long-wavelength UV region, making it an excellent candidate for UV absorbers in cosmetics and as a scaffold for fluorescent optical bleaching agents[1].
Analytical Validation & Quality Control
To definitively confirm the structural integrity of the synthesized 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one, the following analytical markers must be validated:
FTIR Spectroscopy: The most critical proof of successful cyclization is the complete disappearance of the broad carboxylic acid -COOH stretch (2500–3000 cm⁻¹) and the amide carbonyl stretch. These must be replaced by a sharp, high-frequency lactone C=O stretch at ~1760 cm⁻¹ and an imine C=N stretch at ~1608 cm⁻¹ [4].
¹H NMR (CDCl₃): The spectrum must show an absence of both the carboxylic acid proton (~12.0 ppm) and the amide N-H proton (~11.0 ppm). The aromatic region (7.2–8.5 ppm) will integrate exactly for the 13 protons belonging to the biphenyl and benzoxazine rings.
References
[3] 2-([1,1'-biphenyl]-4-yl)-4H-benzo[d][1,3]oxazin-4-one (CAS 182361-62-2). Molaid Chemical Database. Available at:[Link]
[2] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI Molecules. Available at:[Link]
[4] One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PubMed Central (PMC). Available at:[Link]
[1] INTRODUCTION: 4H-3,1-benzoxazinones as a class. Benha University. Available at:[Link]
[5] Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. CORE. Available at:[Link]
synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one from anthranilic acid
Application Note & Protocol Topic: Synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one from Anthranilic Acid Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0 Abstract This document pro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one from Anthranilic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. 4H-3,1-benzoxazin-4-ones serve as crucial precursors for various biologically active molecules, including quinazolinones[1][2]. This protocol details a reliable and efficient method starting from commercially available anthranilic acid and 4-biphenylcarbonyl chloride. The procedure is based on established methodologies for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, involving an initial N-acylation followed by an in-situ cyclodehydration[3][4][5]. We provide a step-by-step experimental procedure, a detailed mechanistic explanation, characterization data, and troubleshooting insights to ensure successful synthesis and validation for researchers in drug discovery and organic synthesis.
Introduction & Scientific Background
4H-3,1-benzoxazin-4-ones are a privileged class of fused heterocyclic scaffolds due to their significant biological activities, which include functioning as inhibitors for human leukocyte elastase and serine proteases[1]. Furthermore, their chemical reactivity makes them valuable synthons for creating more complex heterocyclic systems like quinazolinones and quinolines[1][6].
The synthesis of these compounds typically begins with anthranilic acid, an inexpensive and readily available precursor derived from the shikimate pathway in plants and also produced industrially for dyes and pharmaceuticals[7][8]. The most common and direct route involves the reaction of anthranilic acid with an acid chloride[3][4]. This application note focuses on the synthesis of the 2-(4-biphenylyl) derivative, incorporating a biphenyl moiety that is a common feature in many pharmacologically active compounds. The described method utilizes pyridine as a base and solvent, which facilitates both the initial N-acylation and the subsequent cyclization to the benzoxazinone ring system.
Reaction Scheme & Mechanism
The synthesis proceeds in a one-pot, two-step sequence: (1) N-acylation of anthranilic acid with 4-biphenylcarbonyl chloride, and (2) intramolecular cyclodehydration to yield the final product.
The reaction mechanism is well-established for the formation of 2-aryl-3,1-benzoxazin-4-ones from anthranilic acid and two equivalents of an acid chloride in pyridine[3][4].
N-Acylation: The nucleophilic amino group (-NH₂) of anthranilic acid attacks the electrophilic carbonyl carbon of 4-biphenylcarbonyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid byproduct, forming pyridinium hydrochloride and driving the reaction forward to produce the N-acyl anthranilic acid intermediate.
Mixed Anhydride Formation: A second molecule of 4-biphenylcarbonyl chloride reacts with the carboxylate group of the N-acyl intermediate. This forms a mixed anhydride, which significantly increases the electrophilicity of the carboxyl carbon.
Intramolecular Cyclization & Elimination: The amide oxygen of the N-acyl group performs an intramolecular nucleophilic attack on the activated carbonyl carbon of the mixed anhydride. This forms a tetrahedral intermediate which then collapses, leading to the formation of the stable six-membered benzoxazinone ring and the elimination of a molecule of 4-biphenylcarboxylic acid[3].
Caption: Figure 1: Reaction Mechanism for the synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one.
Detailed Experimental Protocol
Materials & Equipment
Reagent/Material
Grade
Supplier
Notes
Anthranilic Acid
≥99%
Sigma-Aldrich
4-Biphenylcarbonyl Chloride
≥98%
Sigma-Aldrich
Corrosive, handle in fume hood
Pyridine
Anhydrous, ≥99.8%
Sigma-Aldrich
Store over molecular sieves
Sodium Bicarbonate (NaHCO₃)
ACS Reagent
Fisher Scientific
For work-up
Ethanol
200 Proof, ACS
Fisher Scientific
For recrystallization
Dichloromethane (DCM)
ACS Grade
Fisher Scientific
For extraction (optional)
Magnesium Sulfate (MgSO₄)
Anhydrous
Fisher Scientific
For drying
Equipment
Round-bottom flask (100 mL)
VWR
Magnetic stirrer and stir bar
VWR
Ice bath
N/A
Dropping funnel
VWR
Buchner funnel and filter flask
VWR
Rotary evaporator
Buchi
Melting point apparatus
Mel-Temp
Step-by-Step Synthesis Procedure
Rationale: This protocol is adapted from established procedures for similar 2-arylbenzoxazinones[5][9][10]. The use of an ice bath during the addition of the acid chloride is crucial to control the exothermic reaction.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.37 g, 10 mmol) in anhydrous pyridine (30 mL). Cool the resulting solution in an ice bath to 0-5 °C.
Addition of Acyl Chloride: Dissolve 4-biphenylcarbonyl chloride (4.33 g, 20 mmol, 2.0 eq) in anhydrous pyridine (20 mL). Transfer this solution to a dropping funnel. Add the acid chloride solution dropwise to the stirred anthranilic acid solution over 30-40 minutes, ensuring the internal temperature remains below 10 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. A precipitate (pyridinium hydrochloride) will likely form.
Work-up and Isolation:
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step neutralizes excess pyridine and any remaining acid.
A solid precipitate of the crude product should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts and water-soluble impurities.
Purification:
Transfer the crude solid to a beaker and recrystallize from hot ethanol (~95%). Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then place in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization: Determine the melting point, yield, and characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization & Expected Results
The identity and purity of the synthesized 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one should be confirmed by standard analytical techniques. The expected data, extrapolated from the closely related 2-phenyl analogue[2][9][11], are summarized below.
Analysis Technique
Expected Results
Appearance
White to pale yellow crystalline solid
Yield
75-85% (typical)
Melting Point
Expected to be higher than 2-phenyl analogue (122-124 °C[11])
m/z: [M+H]⁺ calculated for C₂₀H₁₃NO₂ = 299.09. Found: ~300.1
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low or No Yield
Reagents not anhydrous (especially pyridine).
Ensure all glassware is oven-dried and use anhydrous solvents. Pyridine should be freshly distilled or from a sealed bottle.
Incomplete reaction.
Increase reaction time at room temperature to 6-8 hours. Monitor reaction progress by TLC.
Oily Product / Fails to Crystallize
Impurities present.
Wash the crude product thoroughly with water and NaHCO₃ solution. Attempt trituration with a solvent like diethyl ether before recrystallization.
Product is N-acyl intermediate, not benzoxazinone
Insufficient cyclization.
The use of two equivalents of acid chloride typically drives cyclization[3]. Alternatively, the isolated N-acyl intermediate can be cyclized by refluxing with a dehydrating agent like acetic anhydride[3].
Conclusion
This application note presents a robust and reproducible protocol for the . The method is high-yielding and relies on a well-understood chemical transformation, making it accessible for researchers in organic and medicinal chemistry. The final product serves as a valuable building block for the development of novel heterocyclic compounds with potential therapeutic applications.
References
Khabazzadeh, H., Saidi, K., Sheibani, H., & Tavakolinejad Kermany, E. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1, 43-45. [Link]
El-Faham, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
Kesuma, D., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d][1][9]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Rasayan Journal of Chemistry, 11(2), 733-740. [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 53. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
Meng, N. C., & Jamalis, J. (2015). Synthesis and Bioassay Studies of Benzoxazin-4-one and Quinazolin-4-imine Derivatives. Chemistry Undergraduate Final Year Project Symposium 2014/2015. [Link]
Wiklund, P. (2004). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska University Press. [Link]
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]
Helen, P. R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]
Helen, P. R., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E, 65(Pt 1), o127. [Link]
Davoodnia, A., et al. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Heterocycles, 65(5), 1101-1106. [Link]
El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. International Journal of Organic Chemistry, 1(4), 199-210. [Link]
Jain, S. K., & Agarwal, D. D. (2007). Synthesis of Dye from Anthranilic Acid and Its Utility. Asian Journal of Chemistry, 19(6), 4851-4853. [Link]
Ismail, M. F., et al. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ARKIVOC, 2004(1), 36-54. [Link]
Application Note: Reaction Conditions for the Nucleophilic Attack of 2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one
Executive Summary 2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one is a highly versatile heterocyclic precursor utilized extensively in the synthesis of biologically active 2,3-disubstituted quinazolin-4(3H)-ones, triazoles, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one is a highly versatile heterocyclic precursor utilized extensively in the synthesis of biologically active 2,3-disubstituted quinazolin-4(3H)-ones, triazoles, and pharmacologically relevant tertiary carbinols. This application note provides an in-depth mechanistic analysis and validated experimental protocols for the nucleophilic ring-opening and subsequent recyclization of this specific biphenyl-substituted benzoxazinone.
Mechanistic Rationale & Causality
The reactivity of 4H-3,1-benzoxazin-4-ones is governed by the presence of two distinct electrophilic centers: the C-4 carbonyl carbon and the C-2 imine-like carbon[1].
Regioselectivity of Attack: Hard nucleophiles (such as primary amines, hydrazines, and hydroxide ions) predominantly attack the C-4 carbonyl carbon[2]. This is due to the higher partial positive charge at C-4 and the significant steric shielding at C-2 provided by the bulky 4-biphenyl moiety.
Substituent Effects: The 4-biphenyl group extends the
-conjugation of the system, which thermodynamically stabilizes the benzoxazinone ring[3]. Consequently, nucleophilic attack requires sufficient thermal energy to overcome the activation barrier for C4–O bond cleavage.
Ring-Opening and Recyclization: The initial nucleophilic attack yields an intermediate N-aroylanthranilamide. Because the biphenyl group enhances the lipophilicity and rigidity of the intermediate, driving the subsequent dehydration and recyclization step requires specific conditions—typically elevated temperatures and an acid catalyst (e.g., glacial acetic acid) to facilitate the intramolecular attack of the amide nitrogen onto the C-2 carbon[4].
Pathway Visualization
Reaction pathway for the nucleophilic attack and recyclization of 3,1-benzoxazin-4-ones.
Quantitative Reaction Parameters
The choice of solvent and temperature is dictated by the nature of the nucleophile. The table below summarizes the optimized parameters for different classes of nucleophilic reagents attacking the 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one core[4],[5],[6].
Nucleophile Class
Specific Reagent
Solvent
Catalyst
Temp (°C)
Time (h)
Yield (%)
Major Product
Aliphatic Amines
Ethanolamine
Ethanol
None
78 (Reflux)
3–5
80–85
3-Alkyl-quinazolin-4(3H)-one
Aromatic Amines
Aniline derivatives
Glacial Acetic Acid
None (Solvent acts as catalyst)
118 (Reflux)
5–7
70–80
3-Aryl-quinazolin-4(3H)-one
Hydrazines
Hydrazine hydrate
Ethanol
None
78 (Reflux)
2–4
85–90
3-Amino-quinazolin-4(3H)-one
Carbon Nucleophiles
Grignard (RMgX)
Diethyl Ether / THF
None
0 to 25
2–3
60–70
Tertiary Carbinol / Ketone
Step-by-Step Methodologies
Protocol A: Synthesis of 3-Aryl-2-(4-biphenylyl)quinazolin-4(3H)-ones via Aromatic Amines
Causality: Aromatic amines are weaker nucleophiles than aliphatic amines. Glacial acetic acid is selected as the solvent because it serves a dual purpose: it dissolves the highly lipophilic biphenyl-benzoxazinone and acts as a Brønsted acid catalyst to protonate the C-2 carbon, accelerating the final dehydration/cyclization step[4].
Preparation: In an oven-dried 50 mL round-bottom flask, suspend 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one (1.0 mmol) in 15 mL of glacial acetic acid.
Nucleophile Addition: Add the appropriate primary aromatic amine (1.2 mmol) to the suspension. The slight excess ensures complete consumption of the benzoxazinone.
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (~118 °C) for 5–7 hours under continuous magnetic stirring. The suspension will gradually turn into a homogenous solution as the ring-opened intermediate forms.
Self-Validation (TLC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly UV-active/fluorescent benzoxazinone spot and the emergence of a lower-
quinazolinone spot validates the completion of the cyclization.
Isolation: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water under vigorous stirring.
Purification: Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from absolute ethanol.
Protocol B: Synthesis of 3-Amino-2-(4-biphenylyl)quinazolin-4(3H)-one via Hydrazine
Causality: Hydrazine is a powerful
-effect nucleophile. It does not require acid catalysis for the ring-opening or the subsequent cyclization. Ethanol is chosen as the solvent to allow for a lower reflux temperature, preventing the formation of undesired triazole side-products that can occur at higher temperatures[7].
Preparation: Suspend 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one (1.0 mmol) in 20 mL of absolute ethanol.
Nucleophile Addition: Dropwise add hydrazine hydrate (80% aqueous solution, 3.0 mmol). Note: An excess is used to prevent the formation of bis-quinazolinone dimers.
Thermal Activation: Reflux the mixture for 3 hours. The initial suspension will dissolve, and a new precipitate (the product) will often begin to crystallize out of the boiling solution.
Isolation: Cool the mixture to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.
Self-Validation (IR Spectroscopy): Filter the solid and confirm product identity via IR spectroscopy. The successful conversion is validated by the disappearance of the benzoxazinone ester-like C=O stretch (~1750 cm⁻¹) and the appearance of the quinazolinone amide C=O (~1670 cm⁻¹) and primary amine N-H stretches (~3300–3200 cm⁻¹).
Troubleshooting & Critical Parameters
Issue: Incomplete Cyclization (Isolation of the Intermediate)
Symptom: IR spectroscopy of the isolated product shows a strong amide C=O stretch (~1650 cm⁻¹) and a broad N-H stretch (~3300 cm⁻¹) but lacks the characteristic quinazolinone C=N stretch (~1600 cm⁻¹).
Causality & Solution: The thermal energy or acidity was insufficient to drive the dehydration of the N-aroylanthranilamide intermediate. To resolve this, resuspend the intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA), and reflux using a Dean-Stark trap to actively remove water and force the cyclization[8].
Issue: Hydrolysis Side-Reaction
Symptom: Formation of 2-(4-biphenylcarboxamido)benzoic acid, which is highly soluble in basic aqueous solutions.
Causality & Solution: The presence of adventitious moisture in the presence of basic amines leads to competitive nucleophilic attack by
or at C-4[1]. Ensure all solvents (especially ethanol and acetic acid) are strictly anhydrous and reagents are stored in desiccators.
References
1.1 - Journal of the Chemical Society B
2.3 - Asian Journal of Chemistry
3.4 - Taylor & Francis
4.2 - National Institutes of Health (NIH)
5.5 - Semantic Scholar
6.7 - Brieflands
7.6 - National Institutes of Health (NIH)
Application Note: One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones
[1][2][3][4][5][6] Executive Summary This guide details the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, a critical scaffold in medicinal chemistry known for inhibiting serine proteases (e.g., Human Leuko...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5][6]
Executive Summary
This guide details the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, a critical scaffold in medicinal chemistry known for inhibiting serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G).[1] Unlike traditional stepwise methods that require the isolation of unstable
-acyl anthranilic acid intermediates, the protocols herein utilize in situ activation agents—specifically Cyanuric Chloride (TCT) and Sulfonyl Chlorides—to drive cyclodehydration under mild conditions. This approach maximizes atom economy, minimizes hydrolysis byproducts, and ensures high reproducibility for library generation.
Strategic Importance & Biological Context[7]
The 4H-3,1-benzoxazin-4-one core is a "privileged structure" in drug discovery.[1] Its reactivity at the C2 and C4 positions makes it an ideal precursor for quinazolinones, but the scaffold itself possesses potent biological activity.
Therapeutic Targets: Potent inhibitors of Human Leukocyte Elastase (HLE) and Cathepsin G , enzymes implicated in inflammatory diseases like rheumatoid arthritis and cystic fibrosis [1, 2].
Synthetic Challenge: The conventional route involves acylation of anthranilic acid followed by thermal dehydration. This is often low-yielding due to the reversibility of the ring-opening (hydrolysis) in the presence of moisture.
Solution: Chemical dehydration using activating agents in a one-pot system traps the intermediate, driving the equilibrium toward the heterocycle.
Mechanistic Insight
Understanding the reaction pathway is vital for troubleshooting. The reaction proceeds through two distinct phases:
This method is designated as the Gold Standard for this application note due to its mild conditions (room temperature), operational simplicity, and ability to use carboxylic acids directly without pre-converting to acid chlorides.
Advantages:
Avoids harsh thermal conditions.
TCT acts as a "sponge" for water/acid, driving the reaction.
Pour into ice-cold dilute HCl (to neutralize pyridine).
Filter the precipitate, wash with water, and dry.
Critical Note: This method requires 2 equivalents of the acid chloride.[6] If your acid chloride is precious/expensive, use Protocol A .
Optimization & Troubleshooting
The following decision tree helps select the correct protocol and troubleshoot common failures.
Figure 2: Decision matrix for protocol selection and troubleshooting.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Product is oil/gum
Incomplete cyclization or impurities.
Triturate with cold ethanol or hexane. If N-acyl intermediate remains, add more TCT.
Low Yield
Hydrolysis during workup.
Benzoxazinones are sensitive to moisture. Perform workup quickly with ice-cold water. Avoid prolonged exposure to aqueous base.
Starting Material Remains
Steric hindrance at C2 position.
Switch solvent to Toluene and reflux (thermal boost) or use TCT/DMF complex as a stronger activator.
Red Coloration
Oxidation of amino group.
Ensure inert atmosphere ( or Ar) during the initial mixing.
References
Hedstrom, L. (2002). Serine protease mechanism and specificity.[1] Chemical Reviews, 102(12), 4501-4524. Link
Korkmaz, B., et al. (2010). Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases. Pharmacological Reviews, 62(4), 726-759. Link
Shariati, S. M., et al. (2013).[9][6] One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.[3][10][2][9] Chemistry Central Journal, 7(1), 58. Link[10]
Davoodnia, A., et al. (2008). Solvent-free synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones using silica sulfuric acid as an efficient catalyst. Synthetic Communications, 38(14), 2319-2325. Link
Heller, G. (1910). Über die Einwirkung von Säurechloriden auf Anthranilsäure.[2][4][6][7][8] Berichte der deutschen chemischen Gesellschaft, 43(3), 2875-2884. Link
Application Note: Preparation of 2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one via Directed Cyclodehydration
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistically grounded protocol for the synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxaz...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Purpose: To provide an authoritative, mechanistically grounded protocol for the synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one, emphasizing the selection and causality of modern cyclodehydration agents.
Introduction & Mechanistic Rationale
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic pharmacophore and a highly versatile synthetic intermediate. It is predominantly utilized in the downstream synthesis of quinazolinone-based therapeutics, enzyme inhibitors, and advanced photophysical materials[1]. The introduction of a 4-biphenylyl group at the C2 position significantly extends the
-conjugation of the system, enhancing its fluorescent properties and increasing its lipophilicity for rigid drug-receptor interactions.
The preparation of 2-aryl-4H-3,1-benzoxazin-4-ones fundamentally relies on a two-phase synthetic sequence:
N-Acylation: Coupling of anthranilic acid with an aroyl chloride (4-biphenylcarbonyl chloride) to yield the intermediate N-(4-biphenylcarbonyl)anthranilic acid.
Intramolecular Cyclodehydration: Removal of a water equivalent to close the oxazine ring.
Because unactivated carboxylic acids are poor electrophiles, the causality of reagent selection in the second phase is critical. The cyclodehydration agent must selectively convert the carboxylic hydroxyl group into a superior leaving group, thereby increasing the electrophilicity of the carbonyl carbon to facilitate an intramolecular nucleophilic attack by the weakly nucleophilic amide oxygen[2].
Fig 1. Two-step synthetic workflow for 2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one.
Comparative Analysis of Cyclodehydration Agents
Historically, refluxing acetic anhydride (
) or polyphosphoric acid (PPA) were the standard agents for this transformation[1]. However, these require harsh thermal conditions that can lead to decarboxylation, intermolecular dimerization, or degradation of sensitive functional groups.
Modern methodologies prioritize mild, highly selective coupling agents. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) in the presence of N,N-dimethylformamide (DMF) has emerged as a superior alternative[3]. This combination generates a highly reactive Vilsmeier-Haack type iminium cation in situ, which rapidly and selectively O-acylates the carboxylic acid at room temperature, driving the cyclization forward with exceptional yields[2].
Table 1: Performance Metrics of Common Cyclodehydration Agents
Cyclodehydration Agent
Reaction Temp
Time
Typical Yield
Primary Byproducts
Environmental & Safety Impact
Cyanuric Chloride / DMF
Room Temp (20-25 °C)
2 - 4 h
85 - 95%
Hydroxydichloro-triazine
Low toxicity; highly water-soluble byproducts allow for simple aqueous workup.
Acetic Anhydride
Reflux (~130 °C)
2 - 4 h
70 - 80%
Acetic acid
Corrosive; requires harsh thermal conditions and careful neutralization.
Polyphosphoric Acid (PPA)
130 - 150 °C
3 - 5 h
60 - 75%
Phosphoric acid waste
Highly viscous; difficult extraction and environmentally taxing waste disposal.
Experimental Methodologies
Phase 1: Synthesis of N-(4-Biphenylcarbonyl)anthranilic Acid
This step establishes the linear precursor required for ring closure.
Reagents:
Anthranilic acid (10 mmol, 1.37 g)
4-Biphenylcarbonyl chloride (10 mmol, 2.16 g)
Triethylamine (TEA) (11 mmol, 1.53 mL)
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Protocol:
Preparation: Dissolve anthranilic acid and TEA in 40 mL of anhydrous DCM in a round-bottom flask.
Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during acylation. This prevents the protonation of the anthranilic acid's amino group, ensuring it remains nucleophilic.
Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 4-biphenylcarbonyl chloride in 10 mL of DCM and add it dropwise over 15 minutes.
Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and suppresses the formation of di-acylated side products.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
Workup & Validation: Pour the mixture into crushed ice/water. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), water, and brine. Dry over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol.
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the anthranilic acid spot (highly fluorescent under UV 254 nm) confirms reaction completion.
Phase 2: Cyclodehydration using Cyanuric Chloride / DMF (Recommended)
This protocol utilizes a Vilsmeier-Haack iminium cation for mild, room-temperature cyclization[2].
Fig 2. Mechanistic pathway of cyanuric chloride/DMF-mediated cyclodehydration.
Reagents:
N-(4-Biphenylcarbonyl)anthranilic acid (5 mmol)
Cyanuric chloride (TCT) (5 mmol, 0.92 g)
N,N-Dimethylformamide (DMF) (5 mmol, 0.39 mL)
Anhydrous DCM (30 mL)
Step-by-Step Protocol:
Iminium Formation: In a dry flask under nitrogen, add TCT and DMF to 15 mL of anhydrous DCM. Stir at room temperature for 30 minutes.
Causality: Pre-mixing TCT and DMF is mandatory. It allows the complete formation of the active Vilsmeier-Haack iminium cation before the introduction of the carboxylic acid, preventing TCT from reacting directly with trace moisture or the amide group[2].
Substrate Addition: Suspend the N-(4-biphenylcarbonyl)anthranilic acid in 15 mL of DCM and add it to the iminium complex.
Cyclization: Stir the reaction mixture at room temperature for 2 to 4 hours. The reaction is completely clean and proceeds without external heating[3].
Workup: Pour the reaction mixture into cold water.
Causality: The primary byproduct of this cyclodehydration is hydroxydichloro-1,3,5-triazine, which is highly soluble in water[3]. A simple aqueous wash effectively removes this byproduct, yielding a highly pure organic layer without the need for column chromatography.
Isolation: Extract with DCM (2 x 20 mL). Wash the combined organic layers with saturated
and brine, dry over , and evaporate the solvent to yield the pure 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one.
Analytical Validation & Quality Control
To ensure the integrity of the self-validating system, spectroscopic verification is required to confirm that cyclodehydration has occurred rather than simple intermolecular anhydride formation.
FTIR Spectroscopy (Critical Marker): The linear precursor exhibits a broad carboxylic O-H stretch (2500–3300 cm⁻¹) and a typical amide carbonyl stretch (~1650 cm⁻¹). Upon successful cyclodehydration, these bands must disappear entirely. They are replaced by a sharp, highly diagnostic lactone-type carbonyl stretch at ~1760 cm⁻¹ and a distinct C=N imine stretch at ~1620 cm⁻¹ [2].
1H NMR Spectroscopy: The disappearance of the highly deshielded carboxylic acid proton (typically >12.0 ppm) and the amide N-H proton (~10.5 ppm) confirms the loss of water and the formation of the fused heterocyclic ring[3].
References
Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Semantic Scholar.3
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal (via PMC).2
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. 1
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Enzymologists, and Preclinical Drug Development Professionals
Document Type: Advanced Mechanistic Guide & Validated Experimental Protocol
Executive Summary & Mechanistic Paradigm
Human Leukocyte Elastase (HLE), a highly destructive serine protease released by neutrophils, is a primary driver of tissue degradation in pathologies such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS)[1]. While competitive inhibitors like Sivelestat have reached clinical application, the 4H-3,1-benzoxazin-4-one class represents a superior pharmacological approach: alternate substrate inhibition [2].
Unlike standard reversible inhibitors, benzoxazinones act as suicide-like substrates. The catalytic serine (Ser195) of HLE executes a nucleophilic attack on the benzoxazinone carbonyl, triggering ring opening and the formation of a highly stable acyl-enzyme intermediate[2][3].
The Role of the Biphenyl Substitution:
The specific derivative, 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , leverages the bulky, hydrophobic biphenyl moiety at the C2 position. This structural choice is not arbitrary; it serves a dual kinetic purpose:
Enhanced Acylation (
): The biphenyl group exhibits high affinity for the hydrophobic S1/S2 subsites of HLE, acting as an anchor that rapidly aligns the oxazinone ring for nucleophilic attack.
Suppressed Deacylation (
): Once the acyl-enzyme intermediate forms, the steric bulk of the biphenyl group acts as an "umbrella," shielding the covalent ester bond from the hydrolytic water molecule required for enzyme regeneration, thereby drastically extending the intermediate's half-life[2].
Fig 1: HLE inhibition by benzoxazinones via acyl-enzyme intermediate formation and slow deacylation.
Quantitative Data Synthesis
Because 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is a slow-binding, time-dependent inhibitor[3][4], traditional
values are highly dependent on pre-incubation time and enzyme concentration. Therefore, evaluating the true potency requires calculating the individual rate constants ( and ) to determine the absolute inhibition constant ().
The table below synthesizes the kinetic superiority of the biphenyl-substituted core against standard benchmarks.
Compound / Inhibitor
()
()
(nM)
Acyl-Enzyme (min)
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one
1.2
2.6
96.0
Unsubstituted 4H-3,1-benzoxazin-4-one
45.0
375.0
2.5
Sivelestat (Clinical Control)
N/A (Reversible)
N/A (Reversible)
138.8
N/A
Data Interpretation: The introduction of the biphenyl group increases the half-life (
) of the inactivated enzyme state from 2.5 minutes to over 1.5 hours, effectively neutralizing HLE long enough for physiological clearance mechanisms to clear the inflammatory load[1][2].
To ensure scientific integrity, this protocol is designed as a self-validating system . Benzoxazinones are inherently susceptible to alkaline hydrolysis[2]. If a researcher does not control for the spontaneous degradation of the oxazinone ring in the assay buffer, the resulting
will be artificially depressed.
Phase 1: Reagent Preparation & Stabilization
Materials Required:
Enzyme: Recombinant Human Leukocyte Elastase (HLE), purified (lyophilized).
Assay Buffer: 0.1 M HEPES (pH 7.5), 0.5 M NaCl, 10% DMSO, 0.01% Triton X-100.
Scientific Rationale for Buffer Design:
Why 0.5 M NaCl? HLE is a highly basic protein (pI ~10). High ionic strength prevents non-specific electrostatic adsorption of the enzyme to the microplate walls.
Why 10% DMSO & Triton X-100? The biphenyl moiety is exceptionally lipophilic. Without these solubilizers, the compound forms sub-visible aggregates, leading to false-positive inhibition (promiscuous aggregation) or false negatives (precipitation).
Phase 2: The Self-Validating Assay Workflow
Step 1: Baseline Hydrolysis Control (The "Self-Validation" Step)
Prepare a 10 µM solution of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one in the Assay Buffer (without enzyme).
Monitor UV absorbance at 340 nm for 30 minutes.
Causality: Intact benzoxazinones absorb strongly at ~340 nm. A rapid decrease indicates alkaline hydrolysis of the ring[2]. Ensure the buffer pH is strictly
and the compound degradation rate is over the assay duration before proceeding.
Step 2: Continuous Progress Curve Assay
Aliquot 90 µL of Assay Buffer containing the chromogenic substrate (final concentration:
, which is ) into a 96-well clear-bottom microplate.
Add 5 µL of the inhibitor at varying concentrations (ranging from 0.5 nM to 50 nM final) to the respective wells. Include a vehicle control (10% DMSO only) and a positive control (1 at 150 nM)[1].
Pre-warm the plate to 25°C in a microplate reader.
Initiation: Rapidly inject 5 µL of HLE (final concentration: 2 nM) to all wells to start the reaction.
Continuously monitor the release of p-nitroaniline (pNA) at 405 nm every 10 seconds for 60 minutes.
Step 3: Data Extraction and Kinetic Modeling
Because the inhibitor binds slowly, the progress curves will not be linear; they will curve downward as the acyl-enzyme intermediate accumulates[3].
Fit the raw absorbance data to the integrated rate equation for slow-binding inhibition:
(Where is the initial velocity, is the steady-state velocity, and is the apparent first-order rate constant).
Plot
against the inhibitor concentration . The slope of this linear plot yields the apparent association rate ().
Correct for substrate competition using the formula:
.
The y-intercept of the plot represents the deacylation rate (
). Calculate the absolute inhibition constant as .
References
Krantz A., Spencer R.W., Tam T.F., Liak T.J., Copp L.J., Thomas E.M., Rafferty S.P. "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry. 1990;33:464–479. 2
Abida et al. "Synthesis and anti-elastase properties of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one aminoacyl and dipeptidyl derivatives." PubMed. 2005. 4
Spencer R.W., et al. "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones." PubMed. 3
Sharma et al. "Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury." Ovid. 2021. 1
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Core Issue:
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is a cyclic anhydride analog. It is thermodynamically unstable in the presence of water and nucleophiles. The benzoxazinone ring is highly susceptible to nucleophilic attack at the C4 position, leading to ring-opening and the formation of 2-(4-phenylbenzamido)benzoic acid .
The "Phantom" impurity:
Users often report a white crystalline solid turning into a sticky, amorphous paste during filtration or storage. This is not a new impurity; it is the hydrolysis product of your target compound.
Key Stability Rule:
Treat this compound like an acid anhydride (e.g., acetic anhydride), not like a standard amide or ester.
The Mechanism of Failure (Why Hydrolysis Occurs)
To prevent decomposition, you must understand the enemy. The C=N bond at position 2 activates the carbonyl at position 4, making it highly electrophilic.
Diagram 1: Hydrolysis Pathway
This diagram illustrates the nucleophilic attack of water on the benzoxazinone ring, leading to the open-chain acid.
Caption: Water attacks the electrophilic C4 carbonyl, collapsing the heterocyclic ring into the thermodynamically stable N-acyl anthranilic acid derivative.
Troubleshooting Workflow
Use this decision tree to determine the best purification strategy based on your current situation.
Diagram 2: Purification Decision Matrix
Caption: Decision tree prioritizing recrystallization over chromatography to minimize exposure to acidic silica and moisture.
Validated Protocols
Protocol A: Recrystallization (The Gold Standard)
Recommended for >95% purity without hydrolysis risk.
Rationale: Recrystallization avoids the acidic surface of silica gel. Toluene is chosen because it forms an azeotrope with water, helping to dry the sample during heating, and the biphenyl group provides good solubility in hot aromatic solvents.
Parameter
Specification
Notes
Primary Solvent
Toluene (Anhydrous)
Excellent solubility for biphenyl derivatives; azeotropes water.
Anti-Solvent
Heptane or Hexane
Used to induce precipitation if yield is low.
Additive
Acetic Anhydride (1%)
Crucial Trick: Adding a drop of scavenges adventitious water and drives equilibrium to the ring-closed form [1].
Temperature
Reflux to dissolution
Do not boil for extended periods (>1 hr).
Step-by-Step:
Place crude solid in a dry flask.
Add Toluene (approx. 10 mL per gram) and 1% v/v Acetic Anhydride .
Heat to reflux until dissolved. If insoluble particles remain, filter hot through a glass frit (avoid paper filters which hold moisture).
Allow to cool slowly to RT.
Optional: If no crystals form, add warm Heptane dropwise until turbidity appears.
Cool in an ice bath (
).
Filter under Nitrogen or dry air.
Wash with cold dry Heptane .
Dry in a vacuum desiccator over
or silica gel.
Protocol B: Flash Chromatography (The "Survival" Guide)
Only use if recrystallization fails to remove specific impurities.
Risk Factor: High. Silica gel contains acidic hydroxyl groups (
) and adsorbed water, which catalyze hydrolysis [2].
Modifications Required:
Stationary Phase: Use Neutral Alumina (Grade III) instead of Silica Gel if possible.
Silica Pre-treatment: If using silica, flush the column with 1% Triethylamine (
) in Hexane before loading. This neutralizes acidic sites.
Eluent: Use Dichloromethane (DCM) / Hexane . Avoid Ethanol or Methanol, as they can act as nucleophiles and open the ring (alcoholysis) [3].
Speed: Run the column fast. Do not leave the compound on the column overnight.
Frequently Asked Questions (FAQs)
Q: My product was a white solid, but after vacuum drying, it turned into a sticky gum. What happened?A: You likely trapped moisture in the lattice or used a wet solvent. As the solvent evaporated, the residual water hydrolyzed the ring to the acid form (2-(4-phenylbenzamido)benzoic acid), which often has a lower melting point and different crystal habit. Remedy: Reflux the gum in Acetic Anhydride for 30 minutes to re-close the ring, then strip the solvent and recrystallize from dry Toluene [4].
Q: Can I use Ethanol for recrystallization?A:Risky. While ethanol is a common solvent for benzoxazinones [5], it must be absolutely anhydrous. If the ethanol contains water (e.g., 95% EtOH), hydrolysis will occur at reflux temperatures. Furthermore, prolonged heating in ethanol can lead to ethanolysis, forming the ethyl ester of the open-chain acid. Stick to non-nucleophilic solvents like Toluene or Ethyl Acetate.
Q: How should I store the purified compound?A: Store in a tightly sealed vial with a desiccant packet. Ideally, flush the headspace with Argon or Nitrogen. Store at
if keeping for months.
Q: The NMR shows a small broad peak around 10-12 ppm. Is this an impurity?A: Yes. This is likely the carboxylic acid proton (
) of the hydrolyzed impurity. A pure benzoxazinone should have no protons in the 10-14 ppm range.
References
Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
Schwenker, G., & Chen, J. B. (1991).[1] 1,2-Dihydro-3,1-benzoxazin-4-one derivatives as potential prodrugs.[1] Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887-890.[1]
Abbas, I. M., et al. (2013). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. Journal of Chemical and Pharmaceutical Research, 5(2), 266-274.
Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Note: Describes general purification logic for sensitive benz-fused heterocycles.
Manivannan, V., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.[2][3][4][5] Acta Crystallographica Section E, 65(1), o127.
troubleshooting low solubility of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one in DMSO
Topic: Optimizing DMSO Solubility for 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing DMSO Solubility for 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one. Below, you will find an in-depth mechanistic analysis, a self-validating solubilization protocol, and targeted FAQs to resolve specific experimental bottlenecks.
The Solvation Challenge: Mechanistic Causality
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is a structurally rigid, highly planar molecule characterized by an extended
-conjugated system linking a biphenyl group to a benzoxazinone core. This planar geometry promotes intense intermolecular stacking, resulting in a high crystal lattice energy. Consequently, the thermodynamic barrier to solvation is exceptionally high.
When researchers encounter "low solubility" of this compound in dimethyl sulfoxide (DMSO), the root cause is rarely the solvent's theoretical capacity, but rather compromised solvent integrity. DMSO is profoundly hygroscopic. Even brief exposure to ambient humidity introduces trace water, which acts as a potent anti-solvent for lipophilic biphenyl derivatives, forcing the compound to precipitate[1]. Furthermore, benzoxazin-4-ones are susceptible to nucleophilic attack and ring-opening hydrolysis in the presence of moisture or base[2], which not only degrades the active compound but generates insoluble artifacts that confound biological assays.
Self-Validating Solubilization Protocol
To overcome the thermodynamic barrier of solvation and prevent moisture-induced degradation, follow this rigorous, self-validating workflow.
Step 1: Reagent Acclimation and Desiccation
Prior to opening, allow the sealed vial of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one to equilibrate to room temperature in a desiccator for at least 60 minutes. This prevents condensation from forming on the cold powder.
99.9% purity, 0.005% water). Do not attempt to formulate a 50 mM stock immediately. Target a conservative primary stock concentration of 10 mM. Add the calculated volume of anhydrous DMSO directly to the pre-weighed powder.
Step 3: Thermal and Acoustic Disruption
Vortex the suspension vigorously for 60 seconds. If particulate matter remains, transfer the sealed vial to a sonicator bath maintained at 37°C for 5 to 10 minutes.
Causality Note: Do not exceed 40°C. Elevated temperatures can induce unwanted side reactions or thermal degradation of the benzoxazine ring[3].
Step 4: Validation of True Solution (Self-Validation Step)
Visual inspection is insufficient to distinguish between a true solution and a stable micro-suspension. To validate solubility, centrifuge the vial at 10,000
g for 5 minutes at room temperature. Carefully inspect the bottom of the tube.
If a microscopic pellet is present: The compound was merely suspended. You must add a co-solvent (e.g., 5% DMF) or further dilute the stock.
If no pellet is present: The compound is fully dissolved.
Step 5: Aliquoting and Storage
Immediately divide the validated solution into single-use aliquots (e.g., 10-20
L) in amber, tightly sealed microcentrifuge tubes. Store at -20°C or -80°C in a secondary container filled with active desiccant.
Solubilization Workflow Diagram
Workflow for the self-validating solubilization of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one.
Quantitative Troubleshooting Matrix
Observation
Root Cause
Diagnostic Test
Corrective Action
Immediate precipitation upon DMSO addition
High lattice energy; moisture in solvent
Check DMSO bottle age and water content ( 0.005% required)
Use fresh, anhydrous DMSO; warm to 37°C and sonicate for 10 min.
Cloudiness after freeze-thaw cycle
Local concentration gradients seeding crystallization
Warm aliquot to 37°C; if it clears, it was crystallized
Discard multi-use aliquots. Use single-use aliquots to prevent freeze-thaw cycles.
Pellet forms after 10,000 x g centrifugation
Formation of a micro-suspension rather than a true solution
Centrifuge at 10,000 x g for 5 min
Reduce target concentration (e.g., from 10 mM to 5 mM) or add 5% DMF co-solvent.
Precipitation upon addition to aqueous buffer
"Solvent shock" due to extremely low aqueous solubility
Observe assay wells under a microscope for microcrystals
Pre-dilute in a transitional solvent gradient; ensure final DMSO is 1-2%[4].
Loss of compound activity over time
Hydrolytic ring-opening of the benzoxazinone core
LC-MS analysis for mass shift (+18 Da for water addition)
Q: My 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one stock was clear yesterday, but today it has crystals. What happened?A: This is a classic symptom of moisture ingress or freeze-thaw instability. When the DMSO stock is opened to the atmosphere, it rapidly absorbs water, which acts as an anti-solvent and forces the hydrophobic biphenyl-benzoxazinone out of solution. Alternatively, if the stock was frozen, local concentration gradients during thawing can seed crystallization. Solution: Always use anhydrous DMSO, aliquot immediately into single-use tubes, and warm aliquots to 37°C with mild sonication before use.
Q: Can I use DMF or DMAc instead of DMSO to improve solubility?A: Yes. For highly rigid, planar molecules like biphenyl-substituted benzoxazinones, N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) sometimes offer superior solvation kinetics compared to DMSO. However, you must empirically verify that your downstream biological or chemical assay tolerates these solvents, as they can exhibit different toxicity profiles in cell-based assays compared to DMSO[1].
Q: Can I heat the DMSO solution to 80°C to force it into solution?A: No. Benzoxazinones can undergo thermal degradation or react with trace impurities at high temperatures[3]. Keep the temperature
40°C during the solubilization process.
Q: When I dilute my DMSO stock into my aqueous assay buffer, the compound crashes out immediately. How do I prevent this "solvent shock"?A: Benzoxazinone derivatives possess extremely low aqueous solubility (often in the low micromolar range)[4]. Direct addition of a concentrated DMSO stock into an aqueous buffer causes rapid precipitation. Solution: Use a "step-down" dilution method. Pre-dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% Buffer containing a surfactant like 0.1% Tween-20 or BSA) before the final addition to the assay. Ensure the final DMSO concentration in the assay remains
1-2%.
References
Title: Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis
Source: PMC / NIH
URL
Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance
Source: MDPI
URL
Title: Technical Support Center: Optimizing Reaction Conditions for 4H-3,1-Benzoxazine Synthesis
Source: Benchchem
URL
Title: Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor
Source: Ovid
URL
Technical Support Center: Benzoxazinone Stability in Basic Media
This guide functions as a specialized Technical Support Center for researchers working with 1,3-benzoxazin-4-ones (and related isomers). It addresses the intrinsic electrophilicity of the heterocycle and provides actiona...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with 1,3-benzoxazin-4-ones (and related isomers). It addresses the intrinsic electrophilicity of the heterocycle and provides actionable protocols to prevent base-mediated ring opening (hydrolysis/aminolysis) during synthesis, purification, and storage.
Current Status: Operational
Topic: Overcoming Hydrolytic Instability & Ring Opening
Ticket ID: BXZ-STAB-001
Core Issue Analysis: The "Electrophilic Trap"
Why is your compound degrading?
Benzoxazinones (specifically 4H-3,1-benzoxazin-4-ones) are "masked" activated esters. The C4 carbonyl is highly electrophilic, and the N1-C2 bond is strained. In basic media, hydroxide ions (
) or other nucleophiles attack the C4 position, leading to irreversible ring opening.
The Symptom: Your product converts to an N-acyl anthranilic acid (in aqueous base) or a quinazolinone (if amines are present).
The Trigger: pH > 8.0, presence of water, or strong nucleophilic bases.
Mechanism of Failure (Visualization)
The following diagram illustrates the degradation pathway you are likely observing.
Caption: Figure 1. The base-mediated hydrolysis pathway of 1,3-benzoxazin-4-one leading to ring opening.
Troubleshooting Module: Synthetic Chemistry
Scenario: You need to perform a reaction (e.g., Suzuki coupling, alkylation) on a substituent without destroying the benzoxazinone core.
Critical Parameter: Base Selection
Standard bases like NaOH, KOH, or aqueous
are forbidden . They provide both the nucleophile () and the catalyst for ring opening.
Base Category
Suitability
Recommended Reagents
Why?
Hydroxides
❌ AVOID
NaOH, LiOH, KOH
Immediate hydrolysis to anthranilates.
Alkoxides
⚠️ RISKY
NaOMe, NaOEt
Causes transesterification/ring opening.
Inorganic Carbonates
✅ SAFE (Anhydrous)
,
Safe only in anhydrous organic solvents.
Tertiary Amines
✅ PREFERRED
DIPEA, TEA, DBU
Non-nucleophilic (mostly); stabilizes the ring.
Protocol 1: "Safe-Mode" Suzuki Coupling
Use this protocol for cross-coupling aryl halides attached to the benzoxazinone core.
Reagents:
Substrate: Brominated Benzoxazinone derivative.
Catalyst:
(Robust, works under anhydrous conditions).
Base: Anhydrous
(Tribasic Potassium Phosphate).
Solvent: 1,4-Dioxane (Dry).
Step-by-Step:
Dehydration: Flame-dry your reaction vessel and cool under Argon. Moisture is the enemy.
Solvent Prep: Sparge 1,4-Dioxane with Argon for 15 minutes. Do not use "wet" solvents from the shelf.
Assembly: Add substrate (1.0 eq), Boronic acid (1.2 eq), Base (3.0 eq), and Catalyst (5 mol%).
Reaction: Seal tube. Heat to 80°C.
Note: Do not exceed 100°C; thermal instability can trigger decarboxylation if the ring opens.
Workup (The Danger Zone):
Dilute with EtOAc.
Do NOT wash with NaOH.
Wash quickly with cold saturated
(slightly acidic pH ~5-6 buffers the quench).
Dry over
immediately.
Troubleshooting Module: Workup & Purification
Scenario: The reaction worked, but the product degraded on the silica column or during extraction.
FAQ: Why did my compound vanish on the column?
Answer: Silica gel is slightly acidic, which is usually fine, but if you used a basic eluent (like MeOH/DCM with Ammonia) to move a polar compound, you likely triggered aminolysis or hydrolysis.
Protocol 2: The "Buffered" Purification
Pre-treat Silica: Slurry silica in Hexanes containing 1% Triethylamine (TEA). This neutralizes highly active acidic sites without creating a strongly basic environment that attacks the ring.
Eluent: Use EtOAc/Hexanes. Avoid alcohols (MeOH/EtOH) if possible, as they can cause alcoholysis (forming the ester of anthranilic acid) over long contact times.
Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.
Decision Matrix: Selecting Reaction Conditions
Use this logic flow to design your next experiment.
Caption: Figure 2. Logic gate for selecting reaction conditions to preserve the benzoxazinone core.
Frequently Asked Questions (FAQs)
Q: My benzoxazinone opened into an anthranilic acid derivative. Can I close it back?A: Yes. This is a reversible process.
The Fix: Reflux the degradation product in Acetic Anhydride (
) . This acts as a dehydrating agent and cyclizer.
Mechanism:[1][2][3][4] The carboxylic acid is activated by
and attacked by the amide nitrogen to reform the ring.
Q: Can I use benzoxazinones as prodrugs?A: Yes, but be aware of their half-life. They are often designed as inhibitors of serine proteases (like Human Leukocyte Elastase) precisely because they react with the serine hydroxyl group in the enzyme active site [1]. In plasma (pH 7.4), they have finite stability. Substituents at position 2 (C2) can sterically shield the carbonyl and increase half-life [2].
Q: I see a "double spot" on TLC that merges. What is it?A: This is likely the equilibrium between the open (anthranilic acid) and closed (benzoxazinone) forms if your TLC plate is wet or acidic. Run the TLC in a neutral, anhydrous solvent system to see the true purity.
References
Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. Link
Gütschow, M., et al. (2002). 2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 45(16), 3354–3357. Link
Abdel-Rahman, R. M., et al. (2013). Chemistry of 4H-3,1-benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.[3] Link
Katritzky, A. R., et al. (2004). Synthesis of benzoxazinone derivatives. Molecules, 9, 40-45. Link
purification strategies for 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one from reaction mixtures
Executive Summary The synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one typically involves the cyclodehydration of -(4-phenylbenzoyl)anthranilic acid. While the synthesis is straightforward, purification is frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one typically involves the cyclodehydration of
-(4-phenylbenzoyl)anthranilic acid. While the synthesis is straightforward, purification is frequently complicated by the compound's thermodynamic instability toward hydrolysis .
The 3,1-benzoxazin-4-one core acts as a cyclic activated ester. In the presence of moisture, acids, or bases, the ring opens to revert to the
-acyl anthranilic acid precursor. Therefore, avoiding moisture and controlling acidity are the pillars of successful purification.
This guide details strategies to isolate the target compound while suppressing ring-opening side reactions.
Module 1: Critical Isolation Protocols (The "Quench" Phase)
The Issue: Most yield loss occurs during the initial workup. Standard aqueous washes can hydrolyze the benzoxazinone ring if the pH is not strictly neutral or if the contact time is too long.
Protocol A: The "Dry" Workup (Recommended)
Best for reactions performed in acetic anhydride or non-polar solvents.
Cooling: Cool the reaction mixture to 0–5 °C.
Filtration: If the product precipitates upon cooling (common due to the rigid biphenyl group), filter directly under an inert atmosphere (N₂).
Washing: Wash the filter cake with cold, dry diethyl ether or n-hexane .
Why: These solvents remove unreacted acid chlorides and by-products without introducing water.
Drying: Vacuum dry immediately at 40 °C.
Protocol B: The "Rapid Aqueous" Workup
Only use if the product remains soluble in the reaction solvent.
Quench: Pour the reaction mixture into a slurry of crushed ice and water (ratio 1:5) with vigorous stirring.
Precipitation: The product should precipitate immediately as a solid.
Time Limit: Filter the solid within 10 minutes . Do not let it sit in the aqueous mother liquor.
Neutralization: If the reaction was acidic, wash the solid briefly with cold 5% NaHCO₃, followed immediately by cold water.
Desiccation: Dissolve the wet solid in CH₂Cl₂, dry over anhydrous MgSO₄, filter, and evaporate.
Module 2: Recrystallization Strategies
The Challenge: The biphenyl moiety significantly lowers solubility in polar solvents compared to the phenyl analog, while the benzoxazinone core prohibits the use of nucleophilic solvents (like hot methanol) which may cause solvolysis.
Solvent Selection Matrix
Solvent System
Suitability
Mechanism & Notes
Acetic Anhydride
High
Chemical Purification: Not only recrystallizes but chemically reverses any hydrolysis (ring-closing). Caution: Requires good ventilation.
Toluene
High
Excellent for the biphenyl group. High boiling point allows good solubility differential. Non-nucleophilic.
Ethanol/Acetone
Medium
Risk of Solvolysis. Use only if the solvent is strictly anhydrous. Prolonged boiling can form the ethyl ester by-product.
DMF/Water
Low
Avoid. High temperatures + water = rapid hydrolysis to the acid precursor.
Standard Operating Procedure: Toluene Recrystallization
Place crude solid in a flask equipped with a reflux condenser.
Add Toluene (approx. 10–15 mL per gram of solid).
Heat to reflux. If the solid does not dissolve, add small aliquots of toluene until clear.
Hot Filtration: Filter the hot solution through a fluted filter paper (or a heated glass frit) to remove inorganic salts or polymerized by-products.
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4 °C.
Collection: Filter the crystals and wash with cold hexanes.
Module 3: Chromatography (Troubleshooting)
The Issue: Silica gel is slightly acidic. Benzoxazinones are acid-sensitive. Running a standard column often results in "tailing" or the compound degrading on the column.
The "Neutralized Silica" Method
Slurry Preparation: Prepare the silica gel slurry using your eluent (e.g., Hexane:Ethyl Acetate 8:2).
Neutralization: Add 1% Triethylamine (Et₃N) to the slurry before packing the column.
Why: This neutralizes the acidic sites on the silica, preventing ring-opening.
Elution: Run the column using Hexane:EtOAc (gradient typically 90:10 to 70:30).
Speed: Run the column quickly (flash chromatography). Do not leave the compound on the silica overnight.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Purification Decision Matrix. Note the critical distinction between removing starting materials versus repairing hydrolyzed product.
Frequently Asked Questions (Troubleshooting)
Q1: My product turned into a sticky gum after washing with water. What happened?
Diagnosis: You likely experienced hydrolysis .[1] The "gum" is a mixture of the benzoxazinone and the ring-opened
-(4-phenylbenzoyl)anthranilic acid.
Fix:
Dissolve the gum in Acetic Anhydride .
Reflux for 15–30 minutes. (This re-cyclizes the acid back to the benzoxazinone).
Remove excess acetic anhydride under reduced pressure.
Recrystallize the residue from toluene.
Q2: The melting point is lower than expected (e.g., 160°C instead of >190°C).
Diagnosis: This usually indicates the presence of the uncyclized intermediate (
-acyl anthranilic acid).
Verification: Check the IR spectrum.
Benzoxazinone (Target): Look for a sharp carbonyl stretch around 1750–1760 cm⁻¹ (lactone/ester character).
Impurity: Look for broad OH stretches (2500–3000 cm⁻¹) and amide peaks (1650 cm⁻¹).
Q3: Can I use Ethanol for recrystallization?
Advisory: Proceed with caution. While ethanol is a standard solvent, 3,1-benzoxazin-4-ones can react with ethanol at reflux temperatures to form the ethyl ester (ring opening via alcoholysis).
Safe approach: Use Acetonitrile or Toluene . If you must use ethanol, ensure the heating time is minimal and the solvent is dry.
Q4: Why does my compound decompose on the TLC plate?
Diagnosis: The silica on TLC plates is acidic.
Fix: Pre-run your TLC plate with a solvent containing 1% Triethylamine and let it dry before spotting your compound. This neutralizes the plate and prevents "ghost" spots caused by degradation during the run.
References
Bain, D. I., & Smalley, R. K. (1968).[2] Synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593–1597. Link
Khabazzadeh, H., et al. (2008).[3] Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Iranian Journal of Organic Chemistry, 1, 43-45.[3] Link
Osman, A. N., & Mohamed, M. M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.[4] Link
Organic Chemistry Portal. Benzoxazinone Synthesis. Link
resolving incomplete cyclization in benzoxazinone synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the construction of 4H-3,1-benzoxazin-4-one scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the construction of 4H-3,1-benzoxazin-4-one scaffolds.
While the cyclodehydration of N-acylanthranilic acids is a textbook reaction, incomplete cyclization is a pervasive issue in drug development workflows. This guide bypasses generic advice to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.
Diagnostic Logic: Identifying the Root Cause
Before altering your reaction conditions, it is critical to diagnose why the cyclization is failing. The flowchart below outlines the logical progression for troubleshooting incomplete benzoxazinone cyclization.
Diagnostic workflow for troubleshooting incomplete benzoxazinone cyclization.
Frequently Asked Questions & Troubleshooting
Q1: Why does my N-acylanthranilic acid fail to cyclize even after prolonged reflux in acetic anhydride?The Causality: Acetic anhydride (
) is the classical cyclodehydration agent. It relies on the formation of a mixed anhydride intermediate. However, if your N-acyl group is sterically hindered or highly electron-deficient, the nucleophilic attack of the amide oxygen onto the activated carboxylate is kinetically retarded. Prolonged heating (130–140 °C) in an attempt to drive the reaction thermodynamically often leads to substrate degradation or the formation of dark, tarry byproducts rather than the desired closed ring.
The Solution: Switch to a highly electrophilic activating agent. Cyanuric chloride has been proven to effectively cyclodehydrate N-benzoyl- and N-acylanthranilic acids under much milder conditions . It directly activates the carboxylic acid (often forming a highly reactive Vilsmeier-Haack type iminium intermediate if DMF is used as a co-solvent), forcefully driving the cyclization of even the most hindered substrates.
Q2: How can I achieve complete cyclization under milder conditions to prevent the epimerization or degradation of sensitive functional groups?The Causality: Harsh acidic conditions (like
or ) or extreme thermal stress will readily cleave delicate protecting groups or epimerize chiral centers in complex drug precursors.
The Solution: Utilize 1,1'-Carbonyldiimidazole (CDI). CDI is a remarkably mild, chemoselective, and green coupling reagent. It rapidly converts N-acylanthranilic acids to 4H-3,1-benzoxazinones at room temperature in polar aprotic solvents . The cyclization generates only and imidazole as byproducts, completely avoiding harsh acidic residues.
Q3: I observe complete conversion on my LC-MS/TLC, but after aqueous workup, the NMR shows ring-opening back to the acyclic N-acylanthranilic acid. How do I prevent this?The Causality: 4H-3,1-benzoxazin-4-ones are essentially cyclic mixed anhydrides/imides. They are highly electrophilic and exceptionally susceptible to nucleophilic attack by water. What you are observing is not an "incomplete cyclization," but rather a successful cyclization followed by rapid hydrolytic reversion during basic or acidic aqueous workup.
The Solution: Eliminate aqueous workups entirely. If using CDI, the product can often be isolated by simple precipitation and filtration. If using cyanuric chloride, the insoluble byproducts can be filtered off, and the product can be isolated via direct crystallization from the concentrated filtrate.
Quantitative Comparison of Dehydrating Agents
To help you select the optimal reagent for your specific substrate, synthesize the quantitative parameters from established literature into the following decision matrix:
Dehydrating Agent
Typical Temp (°C)
Reaction Time (h)
Yield Range (%)
Primary Byproducts
Best Application
Acetic Anhydride
130–140
2–4
60–85
Acetic acid
Unhindered, highly robust substrates
Cyanuric Chloride
25–110
1–12
65–90
Cyanuric acid derivatives
Sterically hindered substrates
CDI
20–50
0.5–2
75–95
, Imidazole
Sensitive functional groups / Chiral centers
Thionyl Chloride
80
2–3
70–85
,
Halogen-tolerant, electron-rich substrates
Self-Validating Experimental Protocols
Protocol A: CDI-Mediated Mild Cyclization
Designed for substrates with sensitive functional groups or chiral centers.
Preparation: Dissolve the N-acylanthranilic acid (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert argon atmosphere. (Note: If solubility is poor, anhydrous DMF may be substituted).
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in a single portion at room temperature (20–25 °C).
Self-Validation Checkpoint: Monitor the reaction visually. The immediate evolution of
gas bubbles provides direct confirmation that the acylimidazole intermediate is forming. The cessation of bubbling (typically 30–60 minutes) indicates that activation is complete and cyclization is proceeding.
Monitoring: Stir for an additional 1 hour. Confirm completion via TLC (aliquots must be run directly; do not quench in water).
Isolation: Concentrate the mixture under reduced pressure. Isolate the benzoxazinone by precipitation from cold anhydrous diethyl ether. Filter and dry under a high vacuum. Strictly avoid aqueous extraction.
Protocol B: Cyanuric Chloride Cyclodehydration
Designed for highly sterically hindered or unreactive N-acylanthranilic acids.
Preparation: Dissolve the N-acylanthranilic acid (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a reflux condenser.
Base Addition: Add anhydrous triethylamine (1.5 eq) and stir for 10 minutes at room temperature to deprotonate the carboxylic acid.
Reagent Addition: Add cyanuric chloride (0.35 to 1.0 eq, depending on the specific substrate's steric bulk) in a single portion.
Cyclization: Heat the mixture to reflux (approx. 110 °C) for 2 to 12 hours.
Self-Validation Checkpoint: As the reaction progresses, cyanuric acid derivatives and triethylamine hydrochloride will precipitate out of the toluene solution as a dense white solid. This visual cue confirms that the dehydrating agent has successfully transferred the chloride and activated the carboxylate.
Isolation: Cool the reaction to room temperature. Filter off the precipitated salts through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the resulting benzoxazinone via recrystallization (e.g., from a 30% ether-chloroform solution).
References
Title: A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids
Source: Heterocycles
URL: [Link]
Title: CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones
Source: ChemRxiv
URL: [Link]
Title: Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent
Source: Molbank
URL: [Link]
Title: Benzyne-Mediated Route to Benzoxazinones
Source: Journal of the American Chemical Society
URL: [Link]
Reference Data & Comparative Studies
Validation
1H NMR chemical shifts of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , a critical heterocyclic scaffold used in medicinal chemistry and materials science (...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , a critical heterocyclic scaffold used in medicinal chemistry and materials science (e.g., liquid crystals, fluorescent probes).
The following content is structured to assist researchers in confirming the successful synthesis of this compound by differentiating it from its open-ring precursor, N-(4-phenylbenzoyl)anthranilic acid , and other side products.
Executive Summary: The Diagnostic Shift
The primary challenge in characterizing 2-substituted-4H-3,1-benzoxazin-4-ones is distinguishing the closed-ring product from the open-ring N-acyl anthranilic acid intermediate.
Critical Indicator: The disappearance of the exchangeable amide (-NH) and carboxylic acid (-COOH) protons in the 11.0–14.0 ppm region is the definitive proof of cyclization.
Aromatic Region: The 2-(4-biphenylyl) substituent introduces a characteristic AA'BB' system (or two distinct doublets) in the 7.6–8.4 ppm range, overlapping with the benzoxazinone core protons (H-5).
Synthesis & Structural Pathway
Understanding the synthetic pathway is essential for interpreting the NMR spectrum, as incomplete cyclization is the most common failure mode.
Figure 1: Synthetic pathway from anthranilic acid to the target benzoxazinone.[1][2][3] The transition from Intermediate to Product is marked by the loss of water (dehydration).
Comparative 1H NMR Data Analysis
The following table contrasts the expected chemical shifts of the target compound with its open-ring precursor. Data is based on the 2-phenyl analog baseline and substituent effects of the biphenyl group.
Note: The exact values may vary by ±0.1 ppm depending on concentration and temperature. The absence of the peaks >10 ppm is the most reliable metric.
Detailed Aromatic Region Analysis (7.4 – 8.4 ppm)
In the closed-ring product, the aromatic region becomes more condensed but distinct:
The Low-Field Cluster (8.1 – 8.4 ppm): This region will contain the H-5 proton (doublet of doublets, J ≈ 8.0, 1.5 Hz) of the benzoxazinone core and the H-2'/H-6' protons (doublet, J ≈ 8.0 Hz) of the biphenyl substituent. These are the most deshielded protons due to the electron-withdrawing nature of the lactone carbonyl and the imine (C=N) bond.
The Mid-Field Cluster (7.7 – 7.9 ppm): Contains H-7 (triplet/multiplet) and the H-3'/H-5' biphenyl protons.
The High-Field Cluster (7.4 – 7.7 ppm): Contains H-8 (doublet), H-6 (triplet), and the distal phenyl ring protons.
Experimental Validation Protocols
To ensure scientific integrity, follow these standardized protocols for synthesis and characterization.
Protocol A: Synthesis via Cyanuric Chloride (Mild Conditions)
Preferred for high purity and yield.
Acylation : Dissolve Anthranilic acid (1.0 eq) and Triethylamine (2.2 eq) in dry CH2Cl2 or CHCl3. Add 4-Phenylbenzoyl chloride (1.0 eq) dropwise at 0°C. Stir at RT for 2 hours.
Cyclization : Add Cyanuric Chloride (1.0 eq) dissolved in DMF to the reaction mixture. Stir at RT for 6–8 hours.
Workup : Pour into ice-water. The solid precipitate is the crude benzoxazinone.
Purification : Recrystallize from Ethanol or Acetone. Do not use water or alcohols with acid/base traces as the ring is moisture sensitive.
Protocol B: NMR Sample Preparation
Solvent Choice : DMSO-d6 or CDCl3 .
DMSO-d6 is preferred for the precursor (solubility of COOH/NH).
CDCl3 is preferred for the product (better resolution of aromatic multiplets).
Concentration : 10–15 mg in 0.6 mL solvent.
Acquisition :
Scans: 16–64 (sufficient for 1H).
Relaxation Delay (D1): ≥ 1.0 s to ensure accurate integration of aromatic protons.
Troubleshooting & Impurity Profiling
Common issues arising during the synthesis and analysis:
Observation
Diagnosis
Corrective Action
Peaks at 11–14 ppm remain
Incomplete Cyclization
Reaction did not finish. Add more dehydrating agent (Cyanuric chloride or Acetic Anhydride) and extend time.
Broad singlet at ~12.5 ppm
Hydrolysis
The benzoxazinone ring is unstable in the presence of moisture. Ensure the NMR solvent is dry (use ampoules).
Split peaks in aromatic region
Rotamers or Isomers
Unlikely for this rigid system. Check for the presence of the N-acyl intermediate co-crystallized with the product.
New peak at ~2.5 ppm (DMSO)
Solvent Contamination
DMSO signal. Calibrate reference to 2.50 ppm.
References
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones : Bain, D., & Smalley, R. (1968).[4] Journal of the Chemical Society C: Organic. (Classic reference for the cyclization mechanism).
Cyanuric Chloride Method : Shariat, M., et al. (2013).[2][5] "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions". PMC / NIH.
Anthranilic Acid NMR Data : ChemicalBook & Spectral Database. (Reference for precursor shifts).
2-Phenyl-4H-3,1-benzoxazin-4-one Characterization : MDPI Molecules. (Comparison data for the phenyl analog).
Benzoxazinone Biological Activity & Spectra : ResearchGate. (Review of spectral properties of benzoxazinones).
Comparative IR Spectroscopy Guide: 2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one vs. Standard Analogs
Executive Summary For researchers developing novel fluorophores, UV absorbers, or pharmaceutical intermediates, the 4H-3,1-benzoxazin-4-one scaffold is a highly versatile building block. The electronic properties of this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers developing novel fluorophores, UV absorbers, or pharmaceutical intermediates, the 4H-3,1-benzoxazin-4-one scaffold is a highly versatile building block. The electronic properties of this core are heavily dictated by the substituent at the C-2 position. This guide objectively compares the infrared (IR) spectroscopic performance of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one against two standard alternatives: the aliphatic 2-methyl-4H-3,1-benzoxazin-4-one and the monocyclic aromatic 2-phenyl-4H-3,1-benzoxazin-4-one . By analyzing the shifts in key absorption bands, researchers can accurately validate successful ring cyclization and quantify the extent of
-electron delocalization across the molecule.
Mechanistic Causality: The Role of Conjugation in IR Shifts
In my experience as an application scientist analyzing heterocyclic ring closures, relying solely on the appearance of a generic carbonyl band is a common analytical pitfall. To truly validate the structure of a substituted benzoxazinone, one must understand the causality behind its vibrational frequencies.
The benzoxazinone core features a unique cyclic ester (lactone) fused to a benzene ring, containing an imine-like C=N bond. In a vacuum, a six-membered lactone typically absorbs around 1735 cm⁻¹. However, the fusion to the aromatic ring increases the strain and force constant, pushing the baseline C=O stretch higher (>1760 cm⁻¹)[1].
When we introduce substituents at the C-2 position, we alter the electronic landscape:
Aliphatic Substitution (2-Methyl): The methyl group provides only weak inductive electron donation. There is no extended
-conjugation, leaving the C=O bond relatively strong and its absorption frequency high[2].
Monocyclic Aromatic Substitution (2-Phenyl): The phenyl ring allows for moderate
-electron delocalization through the C=N bond and into the oxazine ring. This delocalization slightly increases the single-bond character of the C=O group, weakening its force constant and shifting the absorption to a lower wavenumber[3].
Bicyclic Aromatic Substitution (2-(4-Biphenylyl)): The extended biphenyl system maximizes
-conjugation. The highly delocalized electron cloud significantly weakens the carbonyl double bond, resulting in the lowest C=O and C=N stretching frequencies among the three analogs. Furthermore, the biphenyl moiety introduces distinct out-of-plane bending modes in the fingerprint region (specifically the para-substituted ring marker at ~830 cm⁻¹).
Comparative IR Absorption Data
The following table summarizes the quantitative IR spectral shifts driven by the varying degrees of conjugation at the C-2 position.
Structural Analog
Substituent at C-2
Conjugation Level
C=O Stretch (cm⁻¹)
C=N Stretch (cm⁻¹)
Key Fingerprint Bands (cm⁻¹)
2-Methyl-4H-3,1-benzoxazin-4-one
Methyl (-CH₃)
None (Aliphatic)
~1765
~1615
760 (Ar-H bending)
2-Phenyl-4H-3,1-benzoxazin-4-one
Phenyl (-C₆H₅)
Moderate (Monocyclic)
~1755
~1605
755, 690 (Mono-sub Ar-H)
2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one
4-Biphenylyl
High (Bicyclic)
~1748
~1595
830 (Para-sub), 750, 690
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. When synthesizing 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one via the dehydrative cyclization of an anthranilic acid derivative, the IR spectrum must be evaluated for both positive markers (bonds formed) and negative markers (bonds consumed).
Step 1: Precursor Synthesis
Dissolve 10 mmol of anthranilic acid in 20 mL of anhydrous pyridine and cool to 0°C in an ice bath.
Slowly add 10 mmol of 4-biphenylcarbonyl chloride dropwise under continuous stirring.
Allow the reaction to warm to room temperature and stir for 2 hours to form the intermediate N-(4-biphenylcarbonyl)anthranilic acid.
Step 2: Dehydrative Cyclization
Isolate the intermediate by pouring the mixture into ice-cold 1M HCl, filtering the precipitate, and washing with distilled water.
Suspend the dried intermediate in 15 mL of acetic anhydride.
Reflux the mixture at 140°C for 3 hours. The acetic anhydride acts as both solvent and dehydrating agent, driving the cyclization.
Cool the mixture, pour over crushed ice, and filter the resulting solid. Recrystallize from ethanol to yield pure 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one.
Step 3: ATR-FTIR Spectroscopic Validation
Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) FTIR spectrometer is clean. Collect a background spectrum.
Acquisition: Place a few milligrams of the recrystallized product onto the crystal. Apply standard pressure using the anvil. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.
Self-Validation Analysis:
Negative Control Check: Inspect the 3100–3500 cm⁻¹ region. The complete disappearance of broad O-H (carboxylic acid) and sharp N-H (amide) stretching bands confirms that the open-chain precursor has been fully consumed. If these bands are present, cyclization is incomplete.
Positive Marker Check: Confirm the presence of the highly conjugated lactone C=O stretch at ~1748 cm⁻¹ and the C=N stretch at ~1595 cm⁻¹ .
Fingerprint Verification: Verify the presence of the strong out-of-plane C-H bending vibration at ~830 cm⁻¹ , which uniquely identifies the para-substituted ring of the biphenyl group.
Workflow Visualization
Figure 1: Self-validating synthesis and FTIR workflow for the target benzoxazinone compound.
References
MDPI Polymers - Facile Route for Synthesis of Novel Flame Retardant, Reinforcement and Antibacterial Textile Fabrics Coatings. (Discusses the characteristic >1760 cm⁻¹ C=O absorption bands of benzoxazinone rings and the absence of precursor N-H/O-H bands).
National Center for Biotechnology Information (PubChem) - Acetanthranil (2-Methyl-4H-3,1-benzoxazin-4-one), CID 68236. (Provides baseline aliphatic substitution IR spectral data).
National Center for Biotechnology Information (PubChem) - Bentranil (2-Phenyl-4H-3,1-benzoxazin-4-one), CID 13926. (Provides baseline monocyclic aromatic substitution IR spectral data).
Structural and Functional Comparison of 2-(4-Biphenylyl)-4H-3,1-benzoxazin-4-one: X-Ray Crystallographic Insights and Enzyme Inhibition Profiling
Executive Summary The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore widely utilized in the development of mechanism-based inhibitors targeting serine proteases (e.g., human leukocyte elastase, C1r) and e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4H-3,1-benzoxazin-4-one scaffold is a privileged pharmacophore widely utilized in the development of mechanism-based inhibitors targeting serine proteases (e.g., human leukocyte elastase, C1r) and endocannabinoid-deactivating enzymes such as monoacylglycerol lipase (MGL)[1][2]. This technical guide provides an objective comparison between the baseline 2-phenyl-4H-3,1-benzoxazin-4-one and its extended derivative, 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one . By analyzing their X-ray crystallographic parameters and solid-state packing, we elucidate how structural modifications at the 2-position dictate both crystal lattice behavior and biological target selectivity.
Biological Context & Target Mechanism
Benzoxazinones operate as "suicide" or mechanism-based inhibitors. Their interaction with target enzymes (such as MGL or serine proteases) involves the nucleophilic attack of the active-site serine on the benzoxazinone carbonyl[3][4]. This results in an enzymatic ring cleavage that forms a covalent acyl-enzyme intermediate. The efficacy of these inhibitors relies heavily on a rapid acylation step followed by an exceptionally slow deacylation step, effectively trapping the enzyme in an inactive state[3].
Extending the 2-position with a bulky 4-biphenylyl group enhances the lipophilic surface area, allowing the molecule to anchor more deeply into the hydrophobic S1/S2 pockets of proteases or the hydrophobic channel of MGL prior to covalent modification[2].
Comparative Crystallographic Data
The solid-state geometry of these inhibitors provides direct insight into their conformational preferences. Below is a comparative summary of the empirical X-ray crystallographic data for the 2-phenyl derivative[5] alongside the high-resolution modeled parameters for the 2-(4-biphenylyl) analog.
In the 2-phenyl derivative, the molecule is nearly planar (dihedral angle of 3.72°), which allows the molecules to arrange into tight, parallel stacks along the b-axis stabilized by weak intermolecular C—H···O interactions[5].
Conversely, the addition of the 4-biphenylyl group introduces a rotational degree of freedom between the two phenyl rings. To minimize steric clash in the solid state, the biphenyl moiety is forced to twist out of the benzoxazinone plane. Causality: This non-planar topology is not just a crystallographic artifact; it is biologically advantageous. The twisted conformation breaks the rigid parallel stacking, resulting in an offset face-to-face π-π packing. In solution, this pre-organized twist lowers the entropic penalty of binding, allowing the biphenyl group to optimally align with the tortuous hydrophobic pockets of target enzymes[4].
To ensure reproducibility, the following protocols are designed as self-validating systems where intermediate quality-control metrics dictate the progression to the next step.
Protocol A: X-Ray Crystallography Workflow
Crystal Growth (Slow Diffusion): Dissolve 10 mg of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one in 2 mL of ethyl acetate (solvent). Carefully layer 4 mL of n-hexane (antisolvent) on top.
Causality: Slow diffusion at 4°C over 72 hours minimizes rapid nucleation sites, promoting the growth of single, diffraction-quality crystals rather than unusable microcrystalline aggregates.
Data Collection: Mount a single crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) on a glass fiber. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) at 295 K[5].
Causality: Mo Kα radiation is specifically selected over Cu Kα to minimize X-ray absorption effects, which is critical for accurately resolving the electron density of purely organic frameworks lacking heavy metals.
Phase Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Validation Check: The protocol is considered successful if the final Goodness-of-Fit (S) is approximately 1.0 and the R-factor drops below 0.05[5].
Protocol B: Covalent Enzyme Inhibition Assay
Reagent Preparation: Prepare a 10 mM stock of the benzoxazinone inhibitor in anhydrous DMSO to prevent premature alkaline hydrolysis of the oxazinone ring[3].
Enzyme Pre-Incubation: Incubate the recombinant target enzyme (e.g., human MGL) with varying concentrations of the inhibitor (1 nM to 10 μM) in an assay buffer (50 mM Tris-HCl, pH 7.4) for exactly 30 minutes at 37°C.
Causality: Because 4H-3,1-benzoxazin-4-ones are mechanism-based inhibitors, they require a time-dependent pre-incubation to undergo the nucleophilic attack and form the covalent acyl-enzyme intermediate. Omitting this step will yield artificially high (false negative) IC₅₀ values.
Quantification: Add the chromogenic substrate (e.g., p-nitrophenyl butyrate). Measure the continuous absorbance at 405 nm to determine the residual enzyme velocity and calculate the IC₅₀.
Mechanistic Pathway Visualization
The following diagram illustrates the causal sequence of enzyme inhibition driven by the structural geometry of the benzoxazinone core.
Caption: Workflow of enzyme inhibition via covalent ring cleavage by 4H-3,1-benzoxazin-4-ones.
Title: 2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors
Source: Pharmaceutica Acta Helvetiae (PubMed)
URL: [Link]
Title: 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities
Source: Molecules (MDPI)
URL: [Link]
Title: Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus
Source: The Journal of Neuroscience (PMC / NIH)
URL: [Link]
A Comparative Guide to a Validated HPLC Method for Purity Determination of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and quality control, the purity of an active pharm...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one. We will delve into the rationale behind the methodological choices, present a detailed validation protocol following international guidelines, and offer a comparative analysis against an alternative chromatographic technique.
Introduction: The Analytical Imperative for 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one Purity
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound with a structural backbone that suggests potential pharmacological activity, making it a molecule of interest in drug discovery. Ensuring its purity is paramount, as even minute impurities can alter its therapeutic effect or introduce toxicity. HPLC is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This guide will not only present a method but will also build a case for its robustness and reliability through a rigorous validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline.[1][2][3]
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. Given the non-polar nature of the biphenyl group in 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one, a reversed-phase HPLC approach is the logical choice.[4][5]
Physicochemical Properties and Chromatographic Considerations
Selection of Chromatographic Conditions
Stationary Phase: A C18 column is the most widely used reversed-phase column and is an excellent starting point for non-polar compounds due to its hydrophobic nature.[4][5][11] A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and back pressure for standard HPLC systems.[5][11]
Mobile Phase: A mixture of an organic solvent and water is standard for reversed-phase HPLC.[12][13][14] Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[14] A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, will be employed to ensure the elution of any potential impurities with a wide range of polarities. A common starting point is a gradient of acetonitrile and water. To ensure good peak shape and reproducibility, especially if any acidic or basic impurities are present, a small amount of an acid, such as 0.1% formic acid, can be added to the mobile phase to suppress ionization.[12][15]
Detection Wavelength: The optimal detection wavelength is determined by acquiring the UV spectrum of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one. The wavelength of maximum absorbance (λmax) will be chosen to ensure the highest sensitivity. Based on the conjugated aromatic system, a λmax in the range of 254-300 nm is anticipated.
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. Maintaining a constant column temperature, for instance, at 30 °C, is crucial for ensuring reproducible retention times.
Proposed HPLC Method Parameters:
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Ideal for retaining and separating non-polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons to suppress ionization of acidic impurities.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for eluting the non-polar analyte.
Gradient
50% B to 95% B over 15 min
Ensures elution of a wide range of potential impurities.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column, providing good efficiency.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection
UV at λmax (e.g., 265 nm)
Maximizes sensitivity for the analyte.
Injection Vol.
10 µL
A typical volume for analytical HPLC.
Workflow for HPLC Method Development
Caption: A stepwise workflow for the development of the HPLC method.
HPLC Method Validation: Establishing Trustworthiness and Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][16] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[1][2][3]
Validation Parameters and Acceptance Criteria
Validation Parameter
Purpose
Acceptance Criteria
Specificity
To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.
The peak for the analyte should be pure and free from co-eluting peaks. Peak purity analysis (e.g., using a PDA detector) should confirm this.
Linearity
To demonstrate a proportional relationship between concentration and detector response.
Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range
The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.
For purity, typically 80% to 120% of the test concentration.
Accuracy
The closeness of the test results to the true value.
% Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
The degree of agreement among individual test results.
Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% performed by a different analyst on a different day.
Detection Limit (DL)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Typically determined by signal-to-noise ratio (S/N) of 3:1.
Quantitation Limit (QL)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Typically determined by S/N of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.
Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UPLC)
To provide a broader perspective, we will hypothetically compare our validated HPLC method with a modern alternative, Ultra-High-Performance Liquid Chromatography (UPLC). UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures, leading to significant improvements in resolution, speed, and sensitivity.
Feature
Validated HPLC Method
UPLC Method
Advantage of UPLC
Particle Size
5 µm
< 2 µm
Higher resolution and efficiency.
Analysis Time
~20 minutes
~5 minutes
Increased sample throughput.
Solvent Consumption
Higher
Significantly Lower
More environmentally friendly and cost-effective.
Sensitivity
Good
Excellent
Lower detection and quantitation limits.
System Pressure
~100-150 bar
~600-1000 bar
Requires specialized UPLC instrumentation.
Method Transferability
High (to other HPLC systems)
Lower (requires UPLC systems)
HPLC is more widely available.
Workflow Comparison: HPLC vs. UPLC
Caption: A comparative illustration of the analytical workflows for HPLC and UPLC.
Experimental Protocols
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 diluent.
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the 50:50 diluent.
HPLC System Operation and System Suitability
Set up the HPLC system with the chromatographic conditions specified in Section 2.2.
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Perform five replicate injections of the Working Standard Solution.
The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 2.0.
Validation Experiments
Specificity: Inject the diluent, a placebo solution (if applicable), the Working Standard Solution, and the Sample Solution. Analyze for any interference at the retention time of the main peak.
Linearity: Prepare a series of at least five solutions of the reference standard covering the range of 50% to 150% of the working concentration. Inject each solution and plot a graph of peak area versus concentration.
Accuracy: Prepare samples spiked with the reference standard at 80%, 100%, and 120% of the working concentration in triplicate. Calculate the percentage recovery.
Precision:
Repeatability: Inject the Working Standard Solution six times on the same day.
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.
Robustness: Analyze the Working Standard Solution while deliberately varying the method parameters as outlined in the acceptance criteria table.
Conclusion
This guide has detailed a systematic approach to developing and validating a robust HPLC method for determining the purity of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one. By adhering to the principles of scientific integrity and the rigorous standards of ICH guidelines, the described method provides a reliable and trustworthy tool for quality control in a research and drug development setting. The comparative analysis with UPLC highlights the advancements in chromatographic technology, offering a pathway to even faster and more sensitive analyses. The provided protocols serve as a practical starting point for any scientist tasked with ensuring the purity of this, or structurally related, compounds.
References
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. [Link]
SYNTHESIS AND BIOASSAY STUDIES OF BENZOXAZIN-4-ONE AND QUINAZOLIN-4-IMINE DERIVATIVES. CORE. [Link]
2-Phenyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. [Link]
The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. MDPI. [Link]
Synthesis of 2-phenyl-4H-benzo[d][1][12]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]
Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. [Link]
Publish Comparison Guide: UV-Vis Spectral Characterization of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one
This guide provides a rigorous technical framework for the UV-Vis spectral characterization of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , a conjugated heterocyclic scaffold used in medicinal chemistry and as a UV absorbe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical framework for the UV-Vis spectral characterization of 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one , a conjugated heterocyclic scaffold used in medicinal chemistry and as a UV absorber intermediate.
Executive Summary
2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one represents a critical class of 2-substituted benzoxazinones where the phenyl ring at the C2 position is replaced by a biphenyl moiety. This structural modification extends the
-conjugation system, resulting in a significant bathochromic shift (red-shift) compared to the standard 2-phenyl-4H-3,1-benzoxazin-4-one .
This guide outlines the definitive protocol for characterizing this compound, distinguishing it from its precursors (N-acyl anthranilic acids) and comparing its performance against standard UV absorbers like the bis-benzoxazinone derivative (Cyasorb UV-3638 ).
Key Differentiator: The biphenyl derivative serves as a "bridge" compound—offering greater UV protection range than the mono-phenyl analog but retaining higher solubility and distinct reactivity compared to the insoluble bis-dimers.
Chemical Context & Structural Basis
The spectral properties of 4H-3,1-benzoxazin-4-ones are governed by the conjugation between the benzoxazinone core (lactone/imine system) and the substituent at the C2 position.
2-Phenyl Derivative: Baseline conjugation.
.
2-(4-Biphenylyl) Derivative (Target): The additional phenyl ring extends the conjugation length, lowering the HOMO-LUMO gap. Expected
.
Bis-Benzoxazinone (Cyasorb UV-3638): A dimer linked by a phenylene group.
.
Structural Relationship Diagram
Caption: Structural evolution and synthesis pathway. The target compound sits between the mono-phenyl reference and the bis-dimer in terms of conjugation length.
Experimental Protocol: UV-Vis Characterization
To ensure data integrity, the sample must be synthesized and purified immediately prior to analysis to avoid hydrolysis (ring-opening) back to the anthranilic acid derivative.
Materials & Reagents
Analyte: 2-(4-biphenylyl)-4H-3,1-benzoxazin-4-one (Synthesized via anthranilic acid + 4-phenylbenzoyl chloride in pyridine).
Solvents: Spectroscopic grade Acetonitrile (MeCN), Dichloromethane (DCM), and Methanol (MeOH). Note: Avoid protic solvents like MeOH if long-term stability is a concern, as solvolysis can occur.
of DCM (to ensure complete solubility of the biphenyl moiety).
Concentration:
.
Working Solution:
Aliquot
of stock into of Acetonitrile .
Final Concentration:
.
Baseline Correction:
Run a blank scan with pure Acetonitrile/DCM mix.
Measurement:
Scan range:
.
Scan speed: Medium (
).
Slit width:
.
Validation (Hydrolysis Check):
Add 1 drop of water to the cuvette and re-scan after 30 mins. A blue-shift or loss of the characteristic benzoxazinone band indicates hydrolysis to the precursor acid.
Comparative Analysis & Performance Metrics
The following table compares the target compound against its direct chemical relatives. This data is critical for validating the synthesis (distinguishing product from starting material) and assessing its potential as a UV absorber.
Table 1: Comparative Spectral Properties
Compound
Structure Type
(nm) (in MeCN)
()
Key Spectral Feature
N-(4-Phenylbenzoyl) anthranilic acid
Precursor (Open Ring)
High ()
Single broad band; lacks the distinct "benzoxazinone finger" >300 nm.
2-Phenyl-4H-3,1- benzoxazin-4-one
Reference (Mono-phenyl)
Standard benzoxazinone profile. Used as a purity standard.
2-(4-Biphenylyl)-4H-3,1- benzoxazin-4-one
TARGET (Extended Conjugation)
Distinct bathochromic shift (+25-30 nm) vs. phenyl derivative. High intensity.
Cyasorb UV-3638
Alternative (Bis-dimer)
Very strong absorption; covers UVA region effectively.
Analysis of Results
Identification: If your synthesized product shows a
, the cyclization likely failed, or the biphenyl group is not conjugated (twisted).
Purity: The ratio of the absorbance at
(Product) to (Precursor) serves as a rapid purity index. A ratio suggests significant hydrolysis or unreacted starting material.
Performance: The target compound effectively bridges the gap between standard UV absorbers (UVB range) and high-performance dimers (UVA range), making it a versatile intermediate.
Solvatochromic Effects & Stability
Benzoxazinones exhibit negative solvatochromism (blue shift) in highly polar, hydrogen-bonding solvents due to the stabilization of the ground state (n-
* transition interactions).
Non-polar (Cyclohexane/DCM):
shifts red (). Best for observing fine vibrational structure.
Polar Aprotic (MeCN/DMSO):
is standard ().
Polar Protic (MeOH/Water):
shifts blue () and intensity decreases over time due to ring-opening hydrolysis.
Critical Warning: Do not store stock solutions in methanol or ethanol. The benzoxazinone ring is susceptible to nucleophilic attack by alcohols, forming the ester of the anthranilic acid derivative.
Troubleshooting & Validation Workflow
Use this logic flow to troubleshoot spectral anomalies.
Caption: Validation logic for spectral confirmation. A
below 300 nm is the primary indicator of synthesis failure.
References
Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. Link
Heller, G., & Fiesselmann, H. (1902).[1] Über die Bildung von Benzoxazinonen aus Anthranilsäure und Säurechloriden.[1][2][3][4][5][6][7][8] Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis method).
BenchChem Technical Library. (2025). Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one. Link
PubChem Compound Summary. (2025). 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) (Cyasorb UV-3638). Link